Product packaging for Tenalisib R Enantiomer(Cat. No.:CAS No. 1639417-54-1)

Tenalisib R Enantiomer

カタログ番号: B1449679
CAS番号: 1639417-54-1
分子量: 415.4 g/mol
InChIキー: HDXDQPRPFRKGKZ-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tenalisib R Enantiomer is a useful research compound. Its molecular formula is C23H18FN5O2 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18FN5O2 B1449679 Tenalisib R Enantiomer CAS No. 1639417-54-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(3-fluorophenyl)-2-[(1R)-1-(7H-purin-6-ylamino)propyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDQPRPFRKGKZ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138191
Record name 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639417-54-1
Record name 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639417-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chiral Synthesis of Tenalisib R-Enantiomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral synthesis of the R-enantiomer of Tenalisib, a potent and selective phosphoinositide 3-kinase (PI3K) delta and gamma inhibitor. The synthesis of the enantiomerically pure compound is critical for its therapeutic efficacy and safety profile. This document outlines two primary strategies for achieving the desired stereochemistry: asymmetric transfer hydrogenation and the use of a chiral auxiliary. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Synthetic Strategies and Pathways

The synthesis of the (R)-enantiomer of Tenalisib, chemically known as (R)-3-(3-fluorophenyl)-2-(1-(9H-purin-6-ylamino)propyl)-4H-chromen-4-one, involves the key chiral intermediate (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one. Two distinct and effective methods for the preparation of this intermediate have been reported:

  • Asymmetric Transfer Hydrogenation: This method employs a chiral ruthenium catalyst to achieve the enantioselective reduction of a prochiral ketone precursor.

  • Chiral Auxiliary-Mediated Synthesis: This approach utilizes a chiral acid as an auxiliary to introduce the desired stereocenter, followed by its removal in a subsequent step.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Prochiral Precursor cluster_1 Chiral Synthesis of (R)-Alcohol Intermediate cluster_2 Final Assembly of Tenalisib R-Enantiomer Start 2-(1-bromopropyl)-3-(3-fluorophenyl) -4H-chromen-4-one Intermediate1 3-(3-fluorophenyl)-2-propionyl -4H-chromen-4-one (Intermediate 2) Start->Intermediate1 Hydrolysis & Oxidation MethodA Asymmetric Transfer Hydrogenation Intermediate1->MethodA Intermediate2 (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl) -4H-chromen-4-one (Intermediate 5) MethodA->Intermediate2 MethodB Chiral Auxiliary Method MethodB->Intermediate2 FinalProduct (R)-Tenalisib Intermediate2->FinalProduct Mitsunobu Reaction & Deprotection Start_Aux 2-(3-fluorophenyl)-1-(2-hydroxyphenyl)ethanone Start_Aux->MethodB Intermediate3 tert-butyl 9-trityl-9H-purin-6-ylcarbamate Intermediate3->FinalProduct

Caption: Overall workflow for the chiral synthesis of Tenalisib R-Enantiomer.

Method 1: Asymmetric Transfer Hydrogenation

This elegant approach introduces chirality through the catalytic reduction of the prochiral ketone, 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one. The use of a specific chiral ruthenium catalyst ensures the formation of the desired (R)-alcohol with good enantioselectivity.

Experimental Protocol

Step 1: Synthesis of 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one (Intermediate 2)

To a solution of 2-(1-bromopropyl)-3-(3-fluorophenyl)-4H-chromen-4-one (8.80 g, 24.36 mmol) in DMSO (85 ml), n-butanol (5 ml) was added, and the mixture was heated to 120°C for 3 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by column chromatography using a mixture of ethyl acetate and petroleum ether to yield the title compound as a yellow liquid.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one (Intermediate 5)

A solution of Intermediate 2 (0.600 g, 2.02 mmol) in DMF (7.65 ml) was purged with nitrogen. A formic acid:triethylamine 5:2 azeotrope (1.80 ml) was added, followed by [(R,R)tethTsDpenRuCl] (3.0 mg). The reaction mixture was heated at 80°C for 1.5 hours under a continuous nitrogen purge. The reaction was then quenched with water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated. The crude product was purified by column chromatography with ethyl acetate:petroleum ether to afford the title compound as a yellow solid.[1]

Data Presentation
ParameterValue
Intermediate 2 Yield 60% (1.20 g)
(R)-Alcohol Yield 83% (0.500 g)
(R)-Alcohol Mass 298.9 (M+)
Enantiomeric Excess 74.8% (enriched in the fast eluting isomer)
Chiral HPLC Column Chiralpak AD-H
Retention Time (fast eluting) 8.52 min

Method 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach involves the coupling of an achiral precursor with a chiral auxiliary, R-(+)-2-benzyloxybutyric acid, to form a diastereomeric intermediate. Subsequent cyclization and deprotection steps lead to the desired chiral alcohol.

Experimental Protocol

Step 1: Synthesis of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one

To a solution of 2-(3-fluorophenyl)-1-(2-hydroxyphenyl)ethanone (2.15 g, 9.36 mmol) in dichloromethane (B109758) (20 ml), HATU (4.27 g, 11.23 mmol) and R-(+)-2-benzyloxybutyric acid (2.00 g, 10.29 mmol) were added and stirred for 10 minutes. Triethylamine (14.0 ml, 101.1 mmol) was then added dropwise, and the mixture was stirred at room temperature for 24 hours. The reaction was quenched with water, extracted with dichloromethane, dried over sodium sulphate, and concentrated under reduced pressure. The crude product was purified by column chromatography with ethyl acetate:petroleum ether.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one

To a solution of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one (1.50 g, 3.86 mmol) in dichloromethane (15 ml) cooled to 0°C, aluminium chloride (1.00 g, 7.72 mmol) was added portion-wise. The mixture was stirred at room temperature for 6 hours. The reaction was quenched with 2N HCl solution, extracted with dichloromethane, dried over sodium sulphate, and concentrated. The crude product was purified by column chromatography with ethyl acetate:petroleum ether to afford the title compound as a yellow solid.[1]

Data Presentation
ParameterValue
Diastereomeric Intermediate Yield 29% (2.10 g)
(R)-Alcohol Yield 48% (0.552 g)
(R)-Alcohol Mass 389.0 (M+) (for the benzyloxy intermediate)

Final Synthetic Step: Mitsunobu Reaction and Deprotection

The final stage of the synthesis involves the coupling of the chiral alcohol intermediate with a protected purine (B94841) derivative via a Mitsunobu reaction, followed by deprotection to yield the final Tenalisib R-enantiomer.

G Chiral_Alcohol (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl) -4H-chromen-4-one Mitsunobu_Reaction Mitsunobu Reaction (THF, PPh3, DIAD, RT, 12h) Chiral_Alcohol->Mitsunobu_Reaction Protected_Purine tert-butyl 9-trityl-9H-purin-6-ylcarbamate Protected_Purine->Mitsunobu_Reaction Protected_Tenalisib Protected (R)-Tenalisib Intermediate Mitsunobu_Reaction->Protected_Tenalisib Deprotection Deprotection (DCM, TFA, RT, 12h) Protected_Tenalisib->Deprotection Final_Product (R)-Tenalisib Deprotection->Final_Product

Caption: Final steps in the synthesis of the Tenalisib R-Enantiomer.

Experimental Protocol

To a solution of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one (0.250 g, 0.838 mmol) in THF (5 ml), tert-butyl 9-trityl-9H-purin-6-ylcarbamate (0.479 g, 1.00 mmol) and triphenylphosphine (B44618) (0.329 g, 1.25 mmol) were added and the resulting mixture was stirred at room temperature for 5 minutes. Diisopropylazodicarboxylate (0.25 ml, 1.25 mmol) was then added and the mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated and purified by column chromatography with ethyl acetate:petroleum ether to afford the protected intermediate. This intermediate was then dissolved in dichloromethane (6 ml), and trifluoroacetic acid (1.2 ml) was added. The mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated to yield the final product.[1]

Data Presentation
ParameterValue
Final Product Mass 415.6 (M+)
Melting Point 148-150°C

Conclusion

This technical guide has detailed two effective strategies for the chiral synthesis of the R-enantiomer of Tenalisib. The asymmetric transfer hydrogenation method offers a more direct route with good enantioselectivity, while the chiral auxiliary approach provides an alternative pathway. The choice of method may depend on factors such as catalyst availability, cost, and scalability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of Tenalisib and related chiral compounds. Further optimization of reaction conditions and purification techniques may lead to improved yields and enantiomeric purity.

References

In Vitro Activity of Tenalisib (RP6530) in Leukemia Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (also known as RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many hematological malignancies, including leukemia. By targeting the PI3K-δ and -γ isoforms, which are predominantly expressed in hematopoietic cells, Tenalisib offers a targeted therapeutic approach with the potential for reduced off-target effects. This document provides a technical guide to the in vitro activity of Tenalisib in leukemia cell lines, summarizing key data and experimental methodologies.

Note on Enantiomers: While Tenalisib exists as a racemic mixture, the currently available public research primarily focuses on the compound as a whole (RP6530). Specific in vitro data for the R enantiomer in leukemia cell lines is not extensively detailed in the public domain. The information presented herein pertains to Tenalisib (RP6530).

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Tenalisib exerts its anti-leukemic effects by inhibiting the catalytic activity of PI3K-δ and PI3K-γ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt signaling cascade results in the induction of apoptosis and inhibition of proliferation in leukemia cells.[1][2] Responders to Tenalisib treatment in clinical trials have demonstrated a marked downregulation of phospho-Akt.[3]

PI3K_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Akt Akt PI3K->Akt Activates (via PIP3) Tenalisib Tenalisib Tenalisib->PI3K Inhibits Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation Apoptosis Apoptosis Downstream Effectors->Apoptosis Inhibits MTT_Workflow Seed Cells Seed Cells Add Tenalisib Add Tenalisib Incubate Incubate Add Tenalisib->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection

References

Navigating the Preclinical Landscape of Tenalisib: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (B612265), also known as RP6530, is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). It has shown promise in the treatment of various hematological malignancies. A critical aspect of drug development lies in understanding a compound's preclinical pharmacokinetics (PK) and metabolism, which provides the foundation for predicting its behavior in humans. This technical guide synthesizes the available preclinical and clinical data on Tenalisib, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Pharmacokinetics: Limited Data Availability

Detailed preclinical pharmacokinetic data for the individual enantiomers of Tenalisib in animal models are not extensively published. However, preclinical studies involving RP6530 have been conducted to support its clinical development. These studies, often prerequisites for human trials, typically involve characterizing the drug's ADME properties in various animal species[2][3]. While specific quantitative data from these preclinical animal studies are not publicly disclosed, they have established a foundation for the clinical trials that followed[4].

Clinical Pharmacokinetics of Tenalisib (S-Enantiomer)

Human pharmacokinetic data for Tenalisib has been generated from Phase I/Ib clinical trials in patients with relapsed/refractory hematologic malignancies[5][6][7]. These studies provide the most comprehensive insights into the pharmacokinetic profile of the active S-enantiomer.

Key Pharmacokinetic Parameters in Humans

ParameterValueStudy PopulationCitation
Time to Maximum Concentration (Tmax) Rapid AbsorptionPatients with relapsed/refractory hematologic malignancies[5][6][7]
Elimination Half-life (t½) ~2.28 hoursPatients with relapsed/refractory T-cell lymphoma[5][8][9]
Dose Proportionality Observed up to 400 mgPatients with relapsed/refractory hematologic malignancies[6][7]

Table 1: Summary of Clinical Pharmacokinetic Parameters of Tenalisib.

Metabolism of Tenalisib

The metabolism of Tenalisib has been investigated, revealing insights into its biotransformation pathways.

Key Metabolic Information:

  • CYP3A4 Interaction: Tenalisib and its metabolite, IN0385, are identified as moderate inhibitors and substrates of the cytochrome P450 3A4 (CYP3A4) enzyme[10]. This suggests a potential for drug-drug interactions with other medications metabolized by this key enzyme.

  • Metabolite IN0385: A metabolite of Tenalisib, designated IN0385, has been identified. This metabolite is also an inhibitor of salt-inducible kinase 3 (SIK3)[10]. The exposure to IN0385 was found to be higher than that of the parent drug, Tenalisib, although the elimination kinetics were similar[10]. Further details on the specific metabolic reactions leading to the formation of IN0385 are not extensively described in the available literature.

Experimental Protocols

While specific preclinical protocols for Tenalisib enantiomers are not available, this section outlines generalized, standard methodologies for key in vitro and in vivo preclinical ADME studies relevant to the target audience.

In Vitro Metabolism using Liver Microsomes

This assay is a standard preclinical method to assess the metabolic stability of a compound and identify the primary enzymes involved in its metabolism[11][12][13][14].

Objective: To determine the rate of metabolism of the Tenalisib R and S enantiomers and to identify the cytochrome P450 (CYP) isoforms responsible for their metabolism.

Materials:

  • Tenalisib R and S enantiomers

  • Pooled human liver microsomes (and/or microsomes from relevant preclinical species such as rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: A solution of the test compound (Tenalisib enantiomer) is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, the assay can be repeated in the presence of specific chemical inhibitors of major CYP isoforms or by using recombinant human CYP enzymes.

In Vivo Pharmacokinetic Study in Animals

This type of study is essential to understand the ADME properties of a drug candidate in a living organism[2][3].

Objective: To determine the pharmacokinetic profile of the Tenalisib R and S enantiomers following intravenous (IV) and oral (PO) administration in a relevant animal model (e.g., rats or mice).

Materials:

  • Tenalisib R and S enantiomers formulated for IV and PO administration

  • Male and female rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins for blood sampling

  • Analytical standards for the test compounds

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • IV Administration: A single bolus dose is administered intravenously.

    • PO Administration: A single dose is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the Tenalisib enantiomers in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Elimination half-life (t½)

    • Area under the curve (AUC)

    • Maximum concentration (Cmax) and time to Cmax (Tmax) for oral dosing

    • Oral bioavailability (%F)

Visualizations

Signaling Pathway of PI3K Delta/Gamma Inhibition

Tenalisib inhibits the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival in many hematological malignancies[1][5][15].

Caption: PI3K Signaling Pathway Inhibition by Tenalisib.

Generalized Experimental Workflow for Preclinical In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an animal PK study.

PK_Workflow cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_reporting Reporting Phase Dosing Drug Administration (IV and PO routes) Animals Animal Model (e.g., Rats) Dosing->Animals Sampling Serial Blood Sampling Animals->Sampling Plasma Plasma Separation Sampling->Plasma Bioanalysis LC-MS/MS Analysis (Quantification of Drug) Plasma->Bioanalysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Bioanalysis->Data_Analysis Report Data Interpretation and Reporting Data_Analysis->Report

Caption: Workflow for a Preclinical In Vivo PK Study.

Conclusion

While specific preclinical pharmacokinetic and metabolism data for the R enantiomer of Tenalisib are not publicly available, the existing clinical data for the active S-enantiomer (Tenalisib) provides valuable insights for researchers and drug development professionals. Tenalisib is rapidly absorbed with a relatively short half-life in humans and is a substrate and moderate inhibitor of CYP3A4, with a significant metabolite, IN0385. The provided generalized experimental protocols and diagrams offer a framework for understanding the standard preclinical evaluation of such compounds. Further research and publication of preclinical data, particularly comparative studies of the enantiomers, would be highly beneficial to the scientific community for a more complete understanding of the disposition of Tenalisib.

References

The Journey of Tenalisib: A Deep Dive into a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenalisib (B612265) (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, with its major metabolite, IN0385, also exhibiting inhibitory activity against Salt-Inducible Kinase 3 (SIK3). This dual-action mechanism positions Tenalisib as a promising therapeutic agent in oncology, particularly for hematological malignancies and solid tumors. Developed by Rhizen Pharmaceuticals, Tenalisib has demonstrated a favorable safety profile and encouraging efficacy in numerous preclinical and clinical studies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Tenalisib, with a focus on the experimental data and methodologies that underpin its therapeutic potential.

Introduction: The Rationale for Targeting PI3K

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The δ and γ isoforms of the catalytic subunit are predominantly expressed in hematopoietic cells, playing crucial roles in the development and function of both adaptive and innate immunity. Their restricted expression pattern makes them attractive targets for cancer therapy, with the potential for a more favorable therapeutic window compared to pan-PI3K inhibitors.

Discovery and Preclinical Development of Tenalisib

Tenalisib was identified as a highly selective and orally active dual inhibitor of PI3Kδ and PI3Kγ.[1] Preclinical investigations were conducted to establish its potency, selectivity, and anti-cancer activity.

In Vitro Activity

Tenalisib demonstrated potent enzymatic and cell-based inhibitory activity against PI3Kδ and PI3Kγ isoforms.

ParameterPI3KδPI3KγReference
Enzymatic IC50 24.5 nM33.2 nM[2]
Cell-based EC50 38.1 nM22.3 nM[2]

In various cancer cell lines, Tenalisib has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest. For instance, in MCF-7 and ZR-75.1 breast cancer cell lines, Tenalisib potentiated the activity of fulvestrant (B1683766) by inhibiting cell growth and inducing cell cycle arrest.[3] Furthermore, preclinical studies have indicated that Tenalisib can enhance the anti-tumor effects of chemotherapeutic agents like paclitaxel (B517696) and doxorubicin.[3] In primary chronic lymphocytic leukemia (CLL) cells, Tenalisib was shown to be highly effective at inducing cell death.[4]

In Vivo Efficacy

The anti-tumor activity of Tenalisib was evaluated in vivo using xenograft models. In a mouse T-cell leukemia xenograft model using MOLT-4 cells, Tenalisib demonstrated the ability to delay tumor growth.[2] These preclinical in vivo studies provided the foundational evidence for its potential therapeutic efficacy in hematological malignancies.

Mechanism of Action: Dual PI3Kδ/γ and SIK3 Inhibition

Tenalisib exerts its anti-cancer effects primarily through the dual inhibition of PI3Kδ and PI3Kγ. This leads to the downstream inhibition of the Akt signaling pathway, a central node in cell survival and proliferation. The inhibition of PI3Kδ and PI3Kγ in immune cells also modulates the tumor microenvironment, potentially enhancing anti-tumor immunity.[5]

A significant aspect of Tenalisib's mechanism is the activity of its major metabolite, IN0385, which is a potent inhibitor of Salt-Inducible Kinase 3 (SIK3).[3][6] Elevated SIK3 expression has been linked to tumorigenesis, and its inhibition may contribute to the chemo-sensitization effects observed with Tenalisib.[7] This dual mechanism of the parent compound and its metabolite may contribute to the broad anti-tumor activity of Tenalisib.

Experimental Protocols

In Vitro Assays

A common method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, ZR-75.1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Tenalisib or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Treat cells with Tenalisib or vehicle control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Vivo Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLT-4) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer Tenalisib orally at various doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.

Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt.

  • Cell Lysis: Treat cells with Tenalisib for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of Akt (p-Akt) or total Akt.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Clinical Development and Efficacy

Tenalisib has undergone extensive clinical evaluation in various hematological malignancies and solid tumors.

T-Cell Lymphoma (TCL)

In a Phase I/Ib study in patients with relapsed/refractory TCL, Tenalisib monotherapy demonstrated promising clinical activity.[8]

Efficacy EndpointPTCLCTCLOverallReference
Overall Response Rate (ORR) 47%45%45.7%[9][10]
Complete Response (CR) --9%[10]
Partial Response (PR) --37%[10]
Median Duration of Response (mDoR) 6.53 months3.8 months4.9 months[8][9]

A Phase I/II study evaluated Tenalisib in combination with romidepsin (B612169) in relapsed/refractory TCL.[11]

Efficacy EndpointPeripheral TCLCutaneous TCLOverallReference
Overall Response Rate (ORR) 75%53.3%63.0%[11]
Complete Response (CR) --25.9%[11]
Partial Response (PR) --37.0%[11]
Median Duration of Response (mDoR) --5.03 months[11]
Breast Cancer

In a Phase II study of patients with locally advanced or metastatic HR+/HER2- breast cancer, single-agent Tenalisib showed encouraging efficacy.[12]

Efficacy EndpointValueReference
Clinical Benefit Rate (CBR) 57.5%[12]
Disease Control Rate (DCR) 67.5%[12]
Partial Response (PR) 12.5%[12]
Median Duration of Response (in PR pts) 9.36 months[12]
Median Progression-Free Survival (PFS) 5.6 months[12]
Safety and Tolerability

Across clinical trials, Tenalisib has been generally well-tolerated. The most common treatment-related adverse events include transaminitis, rash, nausea, and fatigue.[8][12] Importantly, late-onset immune-mediated toxicities such as colitis and pneumonitis, which have been observed with other PI3K inhibitors, were not seen with Tenalisib, even in patients treated for extended periods.[10]

Visualizing the Science: Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Tenalisib Tenalisib Tenalisib->PI3K Inhibition Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tenalisib.

Experimental Workflow for Assessing PI3K Inhibition

PI3K_Inhibition_Workflow cluster_invitro In Vitro Analysis cluster_western Western Blot cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with Tenalisib (Dose-response & Time-course) CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA) Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (p-Akt, Total Akt) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Densitometry 11. Densitometry Analysis Detection->Densitometry Ratio 12. Calculate p-Akt / Total Akt Ratio Densitometry->Ratio Conclusion 13. Determine Inhibition of PI3K Pathway Ratio->Conclusion

Caption: A typical experimental workflow for evaluating PI3K pathway inhibition by Western blot.

Conclusion

Tenalisib represents a significant advancement in the targeted therapy of cancer, particularly for hematological malignancies. Its dual inhibitory action on PI3Kδ/γ, coupled with the SIK3 inhibitory activity of its major metabolite, provides a multi-pronged attack on cancer cell proliferation and survival. The robust preclinical data, combined with the promising efficacy and favorable safety profile observed in clinical trials, underscore the therapeutic potential of Tenalisib. Further clinical development, including investigations into novel combinations and additional indications, is warranted to fully elucidate the role of this promising agent in the oncologist's armamentarium.

References

The Role of Tenalisib's R Enantiomer in Immune Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenalisib (TGR-1202; RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K). As a chiral molecule, Tenalisib exists as two enantiomers, R and S. This technical guide provides an in-depth analysis of the role of the Tenalisib R enantiomer in modulating the immune response. Through a comprehensive review of available data, this document elucidates the stereospecific activity of Tenalisib's enantiomers, details its mechanism of action, and presents relevant experimental protocols and clinical findings. The information herein is intended to support further research and development of PI3K inhibitors for the treatment of hematological malignancies and other immune-mediated diseases.

Introduction: The PI3K Pathway and the Significance of Isoform Selectivity

The phosphoinositide-3 kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for therapies aimed at modulating the immune system and treating hematological cancers.[1][2][3]

Tenalisib is a novel, orally available small molecule that selectively inhibits the PI3Kδ and PI3Kγ isoforms with nanomolar potency.[4][5] This dual inhibition is crucial for its immunomodulatory and anti-neoplastic effects. PI3Kδ is essential for the development, activation, and function of B cells, while PI3Kγ plays a key role in signaling downstream of G-protein coupled receptors in myeloid cells and T cells. By targeting both isoforms, Tenalisib can effectively disrupt the signaling networks that drive the proliferation and survival of malignant lymphocytes and modulate the tumor microenvironment.

The Stereochemistry of Tenalisib: Unraveling the Role of the R Enantiomer

Tenalisib is a chiral compound, and its therapeutic activity is primarily attributed to one of its enantiomers. The R enantiomer of Tenalisib has been identified as the less active of the two stereoisomers.

Differential Potency of Tenalisib Enantiomers

Available data indicates a significant difference in the inhibitory activity of the R and S enantiomers of Tenalisib. The R enantiomer exhibits a substantially lower potency against PI3Kδ compared to the S enantiomer. One report suggests that the half-maximal inhibitory concentration (IC50) of the R enantiomer for PI3Kδ is at least 20-fold higher than that of the more active enantiomer.

Quantitative Data Summary

The following tables summarize the available quantitative data for Tenalisib and its enantiomers.

Table 1: In Vitro Inhibitory Activity of Tenalisib (Racemate) against PI3K Isoforms

PI3K IsoformIC50 (nM)Selectivity vs. αSelectivity vs. β
PI3Kδ 25>300-fold>100-fold
PI3Kγ 33>300-fold>100-fold
PI3Kα >7500--
PI3Kβ >2500--
[Data sourced from reference 5]

Table 2: Clinical Efficacy of Tenalisib (Racemate) in Relapsed/Refractory T-Cell Lymphoma (Phase I/Ib Study - NCT02567656)

ParameterValue
Overall Response Rate (ORR) 45.7%
Complete Response (CR) 8.6% (3 patients)
Partial Response (PR) 37.1% (13 patients)
Median Duration of Response (DoR) 4.9 months
[Data sourced from references 1, 15, 21, 23]

Mechanism of Action: How Tenalisib Modulates the Immune Response

Tenalisib exerts its immunomodulatory effects by inhibiting the PI3Kδ/γ signaling pathway, which leads to the downregulation of downstream effectors such as Akt. This disruption of a key signaling cascade has profound consequences for immune cells.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central node in cellular signaling. Upon activation by various upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K (δ/γ) RTK->PI3K Activates GPCR GPCR GPCR->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates Tenalisib Tenalisib Tenalisib->PI3K Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activates Response Cell Proliferation, Survival, Migration Downstream->Response

PI3K/Akt Signaling Pathway and Tenalisib's Mechanism of Action.
Impact on Immune Cell Function and Cytokine Production

Clinical studies of Tenalisib have demonstrated its ability to modulate the immune response in patients with T-cell lymphoma. Responding tumors showed a marked downregulation of CD30, as well as the cytokines Interleukin-31 (IL-31) and Interleukin-32 alpha (IL-32α).[1][6][7][8] These cytokines are implicated in the pathophysiology of T-cell lymphomas and associated symptoms like pruritus. The reduction in these inflammatory markers highlights Tenalisib's ability to reprogram the tumor microenvironment.

The contribution of the R enantiomer to this effect is likely minimal due to its significantly lower inhibitory activity against the primary targets, PI3Kδ and PI3Kγ. The observed clinical effects are predominantly driven by the more potent S enantiomer.

R_Enantiomer_Logic Tenalisib Tenalisib (Racemate) SEnantiomer S Enantiomer (Highly Active) Tenalisib->SEnantiomer REnantiomer R Enantiomer (Less Active) Tenalisib->REnantiomer PI3Kd PI3Kδ Inhibition SEnantiomer->PI3Kd Strong PI3Kg PI3Kγ Inhibition SEnantiomer->PI3Kg Strong REnantiomer->PI3Kd Weak (≥20x less potent) REnantiomer->PI3Kg Weak ImmuneModulation Immune Modulation (e.g., ↓IL-31, ↓IL-32α) PI3Kd->ImmuneModulation PI3Kg->ImmuneModulation

Logical Diagram of Tenalisib Enantiomer Activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Tenalisib and its effects on the immune response.

In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

  • Recombinant human PI3K enzymes (p110δ/p85α and p110γ)

  • PI3K assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS)

  • Dithiothreitol (DTT)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound, S enantiomer, or racemate) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in PI3K assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the PI3K enzyme and PIP2 substrate in PI3K assay buffer with DTT.

  • Add 10 µL of the enzyme/substrate master mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_compound Prepare Compound Serial Dilutions start->prep_compound add_compound Add Compound/DMSO to 384-well Plate prep_compound->add_compound prep_enzyme Prepare Enzyme/ Substrate Master Mix add_compound->prep_enzyme add_enzyme Add Enzyme Mix prep_enzyme->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate_reaction Incubate (60 min, 30°C) add_atp->incubate_reaction stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate (40 min, RT) stop_reaction->incubate_stop add_detection Add Detection Reagent incubate_stop->add_detection incubate_detection Incubate (30 min, RT) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for an In Vitro PI3K Kinase Assay.
Phospho-Akt Flow Cytometry in T-Cell Lymphoma Cells

This protocol outlines a method to measure the phosphorylation of Akt at Serine 473 in T-cell lymphoma cell lines following treatment with a PI3K inhibitor.

Materials:

  • T-cell lymphoma cell line (e.g., Jurkat)

  • Complete culture medium

  • PI3K inhibitor (Tenalisib)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% ice-cold methanol)

  • Primary antibody: Rabbit anti-phospho-Akt (Ser473)

  • Secondary antibody: FITC-conjugated anti-rabbit IgG

  • Flow cytometer

Procedure:

  • Culture T-cell lymphoma cells to the desired density.

  • Treat cells with various concentrations of Tenalisib or DMSO (vehicle control) for the desired time (e.g., 2 hours).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fix the cells by resuspending in fixation buffer and incubating for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells by resuspending in ice-cold permeabilization buffer and incubating on ice for 30 minutes.

  • Wash the cells with PBS containing 1% BSA (staining buffer).

  • Resuspend the cells in staining buffer and add the primary antibody against phospho-Akt (Ser473). Incubate for 1 hour at room temperature.

  • Wash the cells with staining buffer.

  • Resuspend the cells in staining buffer and add the FITC-conjugated secondary antibody. Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells with staining buffer.

  • Resuspend the cells in PBS and analyze on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

  • Quantify the median fluorescence intensity (MFI) to determine the level of Akt phosphorylation.

Cytokine Measurement in Patient Serum by ELISA

This protocol describes a general method for quantifying the levels of IL-31 and IL-32α in patient serum samples using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human IL-31 and IL-32α ELISA kits (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and wash buffers)

  • Patient serum samples

  • Plate reader

Procedure:

  • Prepare standards and samples according to the ELISA kit manufacturer's instructions. This may involve dilution of serum samples.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate the plate as per the kit's protocol to allow the cytokine to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody to each well and incubate.

  • Wash the plate.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate.

  • Add the substrate solution to each well and incubate to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Conclusion

The R enantiomer of Tenalisib is the less active stereoisomer, exhibiting significantly lower potency against PI3Kδ compared to the S enantiomer. Consequently, the potent immunomodulatory and anti-neoplastic effects of Tenalisib observed in preclinical and clinical studies are primarily driven by the S enantiomer. While the R enantiomer's direct contribution to the overall therapeutic effect is likely minimal, a comprehensive understanding of the stereospecific properties of chiral drugs is crucial for optimizing their development and clinical application. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers of Tenalisib to further refine our understanding of its therapeutic window and potential for off-target effects. This technical guide provides a foundational understanding for researchers and drug developers working to advance the field of PI3K inhibition in oncology and immunology.

References

Tenalisib R Enantiomer: An In-depth Technical Guide on Off-Target Effects and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenalisib (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, which has been investigated primarily for the treatment of hematological malignancies. As a chiral molecule, Tenalisib exists as two enantiomers: the S-enantiomer and the R-enantiomer. The pharmacological activity of Tenalisib is attributed mainly to the S-enantiomer. This technical guide provides a comprehensive overview of the known off-target effects and the selectivity profile of the Tenalisib R enantiomer, based on publicly available data. However, it is critical to note at the outset that detailed, publicly accessible experimental data specifically characterizing the off-target profile of the this compound is exceptionally limited. This document summarizes the available information on Tenalisib (presumed to be the racemate or the active S-enantiomer) and discusses the potential implications for the R enantiomer, while clearly indicating the significant gaps in current knowledge.

Introduction to Tenalisib and Stereoisomerism

Tenalisib is a small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade involved in cell proliferation, survival, and differentiation.[1][2] The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive targets for cancers of the blood and lymphatic systems.[1] Tenalisib has demonstrated promising clinical activity in patients with relapsed/refractory T-cell lymphoma and other hematologic malignancies.[2][3]

As a chiral compound, Tenalisib's three-dimensional structure is a key determinant of its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to off-target effects and toxicity. Therefore, a thorough characterization of individual enantiomers is a critical aspect of drug development.

On-Target Profile of Tenalisib

Tenalisib is a highly potent inhibitor of PI3Kδ and PI3Kγ. The S-enantiomer is understood to be the active form of the drug.

TargetIC50 (nM)
PI3Kδ25
PI3Kγ33
Data for Tenalisib (RP6530). It is presumed this activity resides in the S-enantiomer.

Off-Target Profile and Selectivity of the this compound: A Data Gap

A comprehensive search of the scientific literature and publicly available databases reveals a significant lack of specific data on the off-target effects and selectivity profile of the this compound. While the on-target activity of Tenalisib (as the racemate or S-enantiomer) is documented, there are no detailed, publicly accessible kinase screening panels, binding assays, or cellular assay data that specifically characterize the activity of the R-enantiomer against a broad range of kinases or other potential biological targets.

This absence of data prevents the construction of a detailed quantitative summary table of the R-enantiomer's off-target profile as initially intended.

Known Off-Target Activity of Tenalisib and its Metabolites

While specific data for the R-enantiomer is unavailable, some information regarding the broader selectivity and metabolites of Tenalisib (the racemate or S-enantiomer) can provide context.

Salt-Inducible Kinase 3 (SIK3) Inhibition

A metabolite of Tenalisib, identified as IN0385, has been shown to be an inhibitor of Salt-Inducible Kinase 3 (SIK3).[4][5] SIK3 is a member of the AMP-activated protein kinase (AMPK) family and is involved in various cellular processes, including gluconeogenesis and lipogenesis. Inhibition of SIK3 by a metabolite of Tenalisib represents a potential off-target effect that is independent of the primary PI3Kδ/γ inhibition. The contribution of the R-enantiomer to the formation of this metabolite is not specified in the available literature.

Postulated Signaling Pathways

The primary mechanism of action of Tenalisib involves the inhibition of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this pathway. The potential off-target activity of the this compound could theoretically modulate this or other signaling cascades, but without experimental data, any such interactions remain speculative.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Tenalisib Tenalisib Tenalisib->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition by Tenalisib.

Experimental Protocols: A Methodological Void for the R Enantiomer

The absence of published studies on the off-target profile of the this compound means that there are no specific experimental protocols to report. However, for the benefit of researchers aiming to investigate this area, this section outlines the standard methodologies that would be employed to generate such data.

Kinase Selectivity Profiling
  • Objective: To determine the inhibitory activity of the this compound against a broad panel of protein kinases.

  • Methodology:

    • Compound Preparation: The purified this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Kinase Panel: A large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel or similar) would be utilized.

    • Assay Principle: Competitive binding assays are commonly used. The test compound is incubated with the kinase and a ligand that binds to the ATP-binding site. The amount of ligand displaced by the test compound is quantified, typically using qPCR or a fluorescence-based method.

    • Data Analysis: The results are often expressed as the percentage of kinase activity remaining in the presence of the compound or as a dissociation constant (Kd) or IC50 value.

Cellular Off-Target Profiling
  • Objective: To assess the effects of the this compound on various cellular pathways and targets in a more physiologically relevant context.

  • Methodology:

    • Cell Lines: A panel of well-characterized human cancer cell lines would be selected.

    • Compound Treatment: Cells would be treated with a range of concentrations of the this compound.

    • Phenotypic Screening: High-content imaging or other phenotypic assays could be used to identify unexpected cellular effects.

    • Proteomics and Transcriptomics: Techniques such as mass spectrometry-based proteomics (e.g., phosphoproteomics) or RNA sequencing would be employed to identify changes in protein expression, phosphorylation status, or gene expression profiles induced by the compound.

Logical Workflow for Characterizing Enantiomer Off-Target Effects

The following diagram outlines a logical workflow for the comprehensive characterization of the off-target effects of a chiral drug enantiomer like the this compound.

Enantiomer_Profiling_Workflow Start Start: Purified R Enantiomer Kinase_Screening Broad Kinase Panel Screening Start->Kinase_Screening Hit_Identification Identification of Potential Off-Targets Kinase_Screening->Hit_Identification Dose_Response Dose-Response IC50/Kd Determination Hit_Identification->Dose_Response Cellular_Assays Cellular Target Engagement & Phenotypic Assays Dose_Response->Cellular_Assays Mechanism_Validation Mechanism of Action Validation Studies Cellular_Assays->Mechanism_Validation End End: Comprehensive Off-Target Profile Mechanism_Validation->End

Workflow for Off-Target Profiling of a Chiral Drug Enantiomer.

Conclusion and Future Directions

For a complete understanding of the pharmacology of Tenalisib and to fully de-risk its clinical development, a thorough investigation of the R enantiomer is warranted. Future research should focus on performing comprehensive in vitro kinase and cellular profiling studies to elucidate the off-target interaction landscape of the this compound. Such studies are essential to determine if the R enantiomer is truly inert or if it possesses any off-target activities that could contribute to the overall efficacy or toxicity profile of the racemic drug. The methodologies outlined in this guide provide a roadmap for researchers to address this knowledge gap.

References

Methodological & Application

Application Notes and Protocols for Tenalisib R Enantiomer Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (B612265) (RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers, particularly hematologic malignancies.[3][4] Tenalisib exerts its anti-neoplastic effects by blocking this pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[3] As a chiral molecule, Tenalisib exists as two enantiomers, the R and S forms. Typically, one enantiomer is significantly more active than the other. These application notes provide detailed protocols for cell-based assays to characterize and compare the activity of the Tenalisib R enantiomer, presumably the less active form, relative to the active enantiomer or the racemic mixture.

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Tenalisib inhibits PI3Kδ and PI3Kγ, thereby blocking the production of PIP3 and subsequent downstream signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K (δ/γ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation pmTOR p-mTOR mTOR->pmTOR Phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotion Tenalisib_R This compound Tenalisib_R->PI3K Inhibition MTS_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of This compound & Control Incubate_24h->Prepare_Compounds Treat_Cells Treat Cells with Compounds and Vehicle Control Prepare_Compounds->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance at 490 nm Incubate_1_4h->Read_Absorbance Analyze_Data Data Analysis: Normalize to Control, Plot Dose-Response Curve, Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Tenalisib in a Lymphoma Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (B612265), also known as RP6530, is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in various hematological malignancies, including lymphoma.[1] Tenalisib's targeted inhibition of PI3K-δ and PI3K-γ, which are predominantly expressed in hematopoietic cells, makes it a promising therapeutic agent for lymphomas.[1] Preclinical studies have demonstrated its ability to inhibit the growth of cancerous cell lines and primary patient-derived lymphoma cells.[2]

Important Note on Stereochemistry: Published research and clinical trials refer to "Tenalisib" and "RP6530" as the S-enantiomer, specifically (S)-2-(1-(9H-purin-6-ylamino)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one.[3] There is currently no publicly available data on the biological activity or the use of the R-enantiomer of Tenalisib in lymphoma xenograft models. The following application notes and protocols are based on the published data for Tenalisib (S-enantiomer).

Mechanism of Action

Tenalisib exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to increased cell proliferation and survival. By inhibiting PI3K-δ and PI3K-γ, Tenalisib blocks the production of PIP3, leading to the downregulation of this pro-survival pathway and induction of apoptosis in lymphoma cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (δ/γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Tenalisib Tenalisib (R Enantiomer) Tenalisib->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tenalisib.

Data Presentation

Table 1: In Vitro Potency of Tenalisib (S-enantiomer)

ParameterValue (nM)
PI3Kδ IC50 24.5
PI3Kγ IC50 33.2

Data sourced from patent information.[3]

Table 2: Representative In Vivo Efficacy of a PI3K Inhibitor in a Lymphoma Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o., qd1500 ± 180-+3.2
PI3K Inhibitor (e.g., 50 mg/kg) p.o., qd450 ± 9570-2.1

This data is representative and based on general outcomes for PI3K inhibitors in similar models. Actual results for Tenalisib may vary.

Experimental Protocols

The following protocols provide a general framework for evaluating the efficacy of Tenalisib in a lymphoma xenograft model. These should be adapted and optimized for specific lymphoma cell lines and experimental conditions.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Lymphoma Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorMonitoring 3. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 4. Randomization into Treatment Groups TumorMonitoring->Randomization Dosing 5. Tenalisib/Vehicle Administration Randomization->Dosing Monitoring 6. Monitor Tumor Growth & Animal Health Dosing->Monitoring Euthanasia 7. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 8. Data Analysis & Reporting Euthanasia->Analysis

Caption: General experimental workflow for a lymphoma xenograft study.
Protocol 1: Establishment of Lymphoma Xenograft Model

Materials:

  • Lymphoma cell line (e.g., SUDHL-4, Granta-519)

  • Immunocompromised mice (e.g., NOD/SCID, NSG)

  • Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Culture lymphoma cells to a density of approximately 1 x 10⁶ cells/mL.

  • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.

Protocol 2: Preparation and Administration of Tenalisib Formulation

Materials:

  • Tenalisib (S-enantiomer) powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sonicator or homogenizer

  • Oral gavage needles

Procedure:

  • Calculate the required amount of Tenalisib for the desired dose and number of animals.

  • Prepare the vehicle solution under sterile conditions.

  • Create a suspension of Tenalisib directly in the vehicle by sonication or homogenization to achieve a uniform suspension.

  • Administer the formulation to mice via oral gavage at the specified dose and schedule (e.g., daily). The volume administered is typically 10 mL/kg of body weight.

  • Prepare fresh formulations regularly (e.g., weekly) and store at 4°C, protected from light.

Protocol 3: Efficacy and Tolerability Assessment

Procedure:

  • Measure tumor volumes and body weights 2-3 times per week.

  • Monitor the general health of the animals daily, observing for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.

  • Excise the tumors and measure their final weight.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Tissues can be collected for further pharmacodynamic and biomarker analysis (e.g., Western blot for p-Akt).

Conclusion

Tenalisib (S-enantiomer) is a promising therapeutic agent for lymphoma, with a clear mechanism of action targeting the PI3K/Akt/mTOR pathway. The provided protocols offer a foundational framework for preclinical evaluation in lymphoma xenograft models. It is critical to reiterate that all available preclinical and clinical data for Tenalisib pertains to the S-enantiomer. Further research is required to elucidate the specific activity and potential therapeutic utility of the R-enantiomer.

References

Application Notes and Protocols: Assessing Synergy of Tenalisib R Enantiomer with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (B612265) (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, particularly hematological malignancies, and plays a crucial role in cell proliferation, survival, and migration.[1][2] Tenalisib has demonstrated promising clinical activity in patients with relapsed/refractory T-cell lymphoma.[1][3] As cancer therapy increasingly moves towards combination strategies to enhance efficacy and overcome resistance, evaluating the synergistic potential of targeted agents like Tenalisib is paramount.[4][5]

These application notes provide a detailed protocol for assessing the synergistic effects of the R enantiomer of Tenalisib in combination with other therapeutic agents. The methodologies described herein are based on the widely accepted Chou-Talalay method for quantifying drug interactions, which provides a quantitative measure of synergy, additivity, or antagonism.[6][7]

Core Experimental Protocols

Cell Line Selection and Maintenance

The choice of cell lines is critical for the relevance of the synergy study. For Tenalisib, a PI3K δ/γ inhibitor, cell lines derived from hematological malignancies (e.g., T-cell lymphoma, B-cell lymphoma) are highly relevant.

  • Recommended Cell Lines: Jurkat (T-cell leukemia), SUDHL-4 (B-cell lymphoma), or other cell lines with known dependence on the PI3K/AKT pathway.

  • Culture Conditions: Cells should be cultured in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Drug Preparation and Storage
  • Tenalisib R Enantiomer: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Combination Drug: Prepare a stock solution of the second drug in an appropriate solvent (e.g., DMSO or sterile water) at a concentration of 10 mM. Store as recommended by the manufacturer.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of each drug in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept below 0.1% to minimize solvent-induced toxicity.

Single-Agent IC50 Determination

Prior to assessing synergy, the half-maximal inhibitory concentration (IC50) for each drug alone must be determined.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight if adherent.

  • Drug Treatment: Treat the cells with a range of concentrations for each drug individually. A common approach is to use an 8-point half-log serial dilution.[8] Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period that allows for the assessment of cell viability (e.g., 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value for each drug.

Drug Synergy Assessment using the Chou-Talalay Method

The Chou-Talalay method is a widely used approach to quantify drug interactions.[4][6] It involves treating cells with the drugs in a fixed-ratio combination.

  • Experimental Design: Based on the individual IC50 values, design a combination experiment with a fixed ratio of the two drugs. For example, a common starting point is to combine the drugs at their equipotent IC50 ratio.

  • Dose-Response Matrix: Prepare serial dilutions of the drug combination. It is also recommended to test each drug alone in parallel on the same plate.

  • Cell Treatment and Incubation: Seed cells as described for the IC50 determination and treat with the single agents and the drug combinations. Incubate for the same duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability as described previously.

  • Data Analysis and Combination Index (CI) Calculation:

    • The Combination Index (CI) is calculated using specialized software such as CompuSyn.[8]

    • The CI value provides a quantitative measure of the interaction between the two drugs:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism[7]

    • It is often recommended to determine the CI at different effect levels (e.g., 50%, 75%, and 90% inhibition).[8]

Western Blot Analysis of PI3K Pathway Modulation

To confirm that the observed synergistic effects are mediated through the intended molecular pathway, Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[2]

  • Cell Treatment and Lysis: Treat cells with this compound, the combination drug, and the combination at concentrations that demonstrated synergy. After the desired treatment time (e.g., 2-24 hours), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against key pathway proteins.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[9]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated proteins in treated versus untreated cells.

Key PI3K Pathway Proteins for Western Blot Analysis [2][10]

Target ProteinPhosphorylation Site(s)Role in Pathway
Akt (PKB) Thr308 and Ser473Central node in the pathway, full activation requires phosphorylation at both sites.
mTOR Ser2448Key downstream effector, involved in cell growth and proliferation.
S6 Ribosomal Protein Ser235/236Downstream of mTORC1, a marker of its activity.
GSK-3β Ser9Downstream of Akt, its phosphorylation leads to its inhibition.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Single-Agent IC50 Values

Cell LineDrugIC50 (µM) ± SD
JurkatThis compound
JurkatDrug X
SUDHL-4This compound
SUDHL-4Drug X

Table 2: Combination Index (CI) Values for this compound and Drug X

Cell LineEffect Level (Fa)Combination Index (CI)Interpretation
Jurkat0.50 (50% inhibition)
Jurkat0.75 (75% inhibition)
Jurkat0.90 (90% inhibition)
SUDHL-40.50 (50% inhibition)
SUDHL-40.75 (75% inhibition)
SUDHL-40.90 (90% inhibition)

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Tenalisib Tenalisib R Enantiomer Tenalisib->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth 4EBP1->CellGrowth

Caption: PI3K/Akt/mTOR pathway with the inhibitory action of Tenalisib.

Experimental Workflow for Synergy Assessment

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture IC50 Single-Agent IC50 Determination CellCulture->IC50 DrugPrep Drug Preparation DrugPrep->IC50 SynergyAssay Combination Assay (Fixed Ratio) IC50->SynergyAssay Viability Cell Viability Measurement SynergyAssay->Viability WesternBlot Western Blot (Pathway Analysis) SynergyAssay->WesternBlot CI_Calc CI Calculation (CompuSyn) Viability->CI_Calc

Caption: Workflow for assessing drug synergy.

Interpretation of Combination Index (CI)

References

Application Note: Western Blot Analysis for PI3K Pathway Inhibition by Tenalisib R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR cascade is a frequent event in various human cancers, making it a key target for therapeutic intervention. Tenalisib (RP6530) is a potent and selective dual inhibitor of the PI3K delta (δ) and gamma (γ) isoforms, which are predominantly expressed in hematopoietic cells.[1][2][3] Clinical studies have shown that Tenalisib treatment leads to a marked downregulation of phosphorylated Akt (p-Akt), a key downstream effector in the PI3K pathway, indicating successful target engagement and pathway inhibition.[1] This application note provides a detailed protocol for using Western blot analysis to quantify the inhibitory effect of the Tenalisib R Enantiomer on the PI3K signaling pathway in cancer cell lines.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method allows for the assessment of the PI3K pathway activity by measuring the phosphorylation status of key downstream proteins. Inhibition of PI3K by this compound is expected to decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) without affecting the total protein levels of Akt and mTOR. By comparing the ratio of the phosphorylated protein to the total protein across different treatment conditions, the potency and dose-dependency of the inhibitor can be determined.

Data Presentation

The following tables summarize the expected quantitative data from a Western blot analysis of a relevant cancer cell line (e.g., a T-cell lymphoma cell line) treated with increasing concentrations of this compound for 24 hours. Data is presented as the mean fold change in the normalized phospho-protein/total-protein ratio relative to the vehicle control (DMSO).

Table 1: Effect of this compound on Akt Phosphorylation

Treatment Concentrationp-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control)Standard Deviation
Vehicle (DMSO)1.00± 0.12
10 nM0.78± 0.09
50 nM0.45± 0.06
100 nM0.21± 0.04
500 nM0.08± 0.02

Table 2: Effect of this compound on mTOR Phosphorylation

Treatment Concentrationp-mTOR (Ser2448) / Total mTOR Ratio (Fold Change vs. Control)Standard Deviation
Vehicle (DMSO)1.00± 0.15
10 nM0.82± 0.11
50 nM0.51± 0.08
100 nM0.29± 0.05
500 nM0.12± 0.03

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: A suitable cancer cell line with a constitutively active PI3K pathway (e.g., a T-cell lymphoma line like Jurkat or a breast cancer cell line like MCF-7) should be used.

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Once the cells reach the desired confluency, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

    • Include a vehicle control group treated with the same volume of DMSO.

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

Protein Extraction
  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysates on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 4-20% precast polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor the separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • The transfer is typically run at 100 V for 60-90 minutes.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. The antibody dilutions should be optimized as per the manufacturer's recommendations.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • If probing for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

Data Analysis
  • Densitometry: Quantify the band intensities for the phospho-proteins, total proteins, and the loading control using image analysis software (e.g., ImageJ).

  • Normalization:

    • Normalize the intensity of each phospho-protein band to its corresponding total protein band.

    • Normalize this ratio to the loading control to account for any variations in protein loading.

  • Fold Change Calculation: Calculate the fold change in the normalized phospho-protein/total-protein ratio for each treatment group relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Tenalisib Tenalisib R Enantiomer Tenalisib->PI3K inhibits PIP2 PIP2 pAKT p-Akt PIP3->pAKT activates AKT Akt mTORC1 mTORC1 pmTOR p-mTOR pAKT->pmTOR activates Downstream Cell Growth, Proliferation, Survival pmTOR->Downstream Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Data Analysis CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Densitometry 10. Densitometry Detection->Densitometry Normalization 11. Normalization Densitometry->Normalization Analysis 12. Fold Change Analysis Normalization->Analysis

References

Flow cytometry methods for apoptosis induction by Tenalisib R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Flow Cytometry Methods for Assessing Apoptosis Induction by Tenalisib R Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for utilizing flow cytometry to quantify apoptosis induced by this compound, a selective Phosphoinositide 3-kinase (PI3K) δ/γ inhibitor. Tenalisib has demonstrated pro-apoptotic and anti-proliferative activity in various cancer cell lines.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.[2][3][4] This guide details three primary flow cytometry-based assays for characterizing the apoptotic response to this compound: Annexin V/Propidium Iodide (PI) staining for the identification of apoptotic stages, JC-1 staining for monitoring mitochondrial membrane potential, and intracellular cleaved caspase-3 analysis for detecting a key executioner of apoptosis.

Introduction to Tenalisib and the PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that governs essential cellular functions, including cell growth, proliferation, and survival.[2] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][4] Tenalisib is a dual PI3K δ/γ inhibitor that has shown promising clinical activity and an acceptable safety profile in treating certain hematologic malignancies.[1][4][5][6] By inhibiting PI3K, Tenalisib disrupts downstream signaling through Akt and mTOR, which ultimately suppresses pro-survival signals and promotes programmed cell death, or apoptosis.[1][3] Flow cytometry is an indispensable tool for elucidating and quantifying these cellular effects, offering high-throughput analysis of individual cells within a heterogeneous population.[2]

Mechanism: PI3K Inhibition Leading to Apoptosis

Inhibition of the PI3K δ/γ isoforms by Tenalisib blocks the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream kinases like Akt. Inactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins such as Bad and Bax, nor can it activate anti-apoptotic pathways involving NF-κB and CREB. The culmination of these events is the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization and the activation of executioner caspases like caspase-3.

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition by Tenalisib.

General Experimental Workflow

The assessment of apoptosis induction via flow cytometry follows a standardized workflow. This involves cell culture and treatment, harvesting, staining with specific fluorescent probes, acquisition on a flow cytometer, and subsequent data analysis.

Experimental_Workflow cluster_stains A 1. Cell Seeding & Culture (e.g., 24-well or 6-well plates) B 2. Treatment - this compound (Dose-Response) - Vehicle Control (e.g., DMSO) - Positive Control (e.g., Staurosporine) A->B C 3. Cell Harvesting - Collect supernatant (floating cells) - Trypsinize/dissociate adherent cells - Combine and wash with PBS B->C D 4. Staining with Fluorescent Probes (Choose one or more assays) C->D E Annexin V / PI D->E F JC-1 Dye D->F G Cleaved Caspase-3 Ab D->G H 5. Sample Acquisition (Flow Cytometer) E->H F->H G->H I 6. Data Analysis & Quantification (e.g., FlowJo™, FCS Express™) H->I

Caption: General experimental workflow for flow cytometry analysis of apoptosis.

Detailed Experimental Protocols

Protocol 1: Annexin V & Propidium Iodide (PI) Staining

This is the most common method for detecting apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[7]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[7]

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Seed and treat cells with this compound for the desired time (e.g., 24, 48 hours). Include vehicle and positive controls.

  • Harvesting: Collect all cells, including those in the supernatant (which may be apoptotic) and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

  • Final Step: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8][9]

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[8] Use unstained, PI-only, and Annexin V-only controls for setting compensation and gates.

Annexin_PI_Quadrants origin origin x_axis x_axis origin->x_axis Annexin V → y_axis y_axis origin->y_axis Propidium Iodide (PI) → Q3 Q3 Viable (Annexin V- / PI-) Q4 Q4 Early Apoptosis (Annexin V+ / PI-) Q2 Q2 Late Apoptosis / Necrosis (Annexin V+ / PI+) Q1 Q1 Necrotic / Debris (Annexin V- / PI+) x_line_start x_line_start x_line_end x_line_end x_line_start->x_line_end y_line_start y_line_start y_line_end y_line_end y_line_start->y_line_end

Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

A decrease in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[10] The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential.[11][12] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[11][13] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[11]

Materials:

  • JC-1 Dye

  • DMSO

  • Assay Buffer (specific to kit)

  • FCCP or CCCP (positive control for depolarization)[13]

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Seed and treat cells with this compound as described previously.

  • Harvesting: Collect and wash cells as in Protocol 1, Step 2-3.

  • JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium or assay buffer.[10]

  • Resuspend the cell pellet in the JC-1 staining solution.

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[10]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells twice with assay buffer or PBS.

  • Resuspension: Resuspend the final cell pellet in 500 µL of assay buffer or PBS for analysis.

  • Analysis: Analyze immediately by flow cytometry. Detect green fluorescence in the FITC channel (e.g., 530 nm) and red fluorescence in the PE channel (e.g., 590 nm).[11]

Protocol 3: Intracellular Cleaved Caspase-3 Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage into active fragments.[14][15] This assay uses a fluorescently-labeled antibody that specifically recognizes the cleaved, active form of caspase-3, providing a direct measure of apoptosis execution.[15]

Materials:

  • Fixation Buffer (e.g., 2-4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.2% Tween-20 or Saponin in PBS)[16]

  • Fluorochrome-conjugated anti-active Caspase-3 antibody

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation & Harvesting: Treat and harvest cells as described in Protocol 1, Step 1-2.

  • Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer. Incubate for 20 minutes at room temperature.

  • Washing: Centrifuge at 500 x g for 5 minutes, discard the supernatant, and wash once with Wash Buffer.

  • Permeabilization: Resuspend the cell pellet in 0.5 mL of Permeabilization Buffer. Incubate for 15 minutes at 37°C or on ice.[16]

  • Washing: Centrifuge, discard the supernatant, and wash once with Wash Buffer.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-active Caspase-3 antibody at the manufacturer's recommended concentration.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[16]

  • Final Wash: Add 1 mL of Wash Buffer, centrifuge, and discard the supernatant.

  • Resuspension: Resuspend the final cell pellet in 400 µL of Wash Buffer.

  • Analysis: Analyze by flow cytometry, detecting the fluorescence of the antibody's conjugate.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Apoptosis Induction by this compound (Annexin V/PI Assay)

Treatment GroupConcentration (µM)Viable Cells (%) (Q3)Early Apoptotic (%) (Q4)Late Apoptotic/Necrotic (%) (Q2)
Vehicle Control0 (DMSO)95.2 ± 2.12.5 ± 0.51.8 ± 0.4
Tenalisib0.185.6 ± 3.48.9 ± 1.24.5 ± 0.8
Tenalisib1.062.1 ± 4.525.4 ± 2.811.3 ± 1.9
Tenalisib10.025.8 ± 5.148.7 ± 4.223.6 ± 3.5
Positive ControlStaurosporine 1µM10.3 ± 2.935.1 ± 3.752.4 ± 4.8
*Data are presented as Mean ± SD (n=3).

Table 2: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)

Treatment GroupConcentration (µM)High ΔΨm (Red+) (%)Low ΔΨm (Green+) (%)Red/Green MFI Ratio
Vehicle Control0 (DMSO)92.4 ± 1.86.1 ± 0.915.2 ± 1.1
Tenalisib0.178.5 ± 2.520.3 ± 1.710.8 ± 0.9
Tenalisib1.045.9 ± 3.951.8 ± 3.14.5 ± 0.6
Tenalisib10.018.2 ± 3.179.5 ± 4.01.2 ± 0.3
Positive ControlFCCP 50µM5.5 ± 1.293.2 ± 2.40.3 ± 0.1
*Data are presented as Mean ± SD (n=3). MFI = Median Fluorescence Intensity.

Table 3: Cleaved Caspase-3 Activation by this compound

Treatment GroupConcentration (µM)Cleaved Caspase-3 Positive (%)
Vehicle Control0 (DMSO)3.1 ± 0.6
Tenalisib0.112.5 ± 1.4
Tenalisib1.038.9 ± 3.2
Tenalisib10.075.4 ± 5.6
Positive ControlStaurosporine 1µM88.2 ± 4.1
*Data are presented as Mean ± SD (n=3).

Conclusion

By utilizing these detailed flow cytometry protocols, researchers can effectively quantify the induction of apoptosis by this compound. The combination of Annexin V/PI, JC-1, and cleaved caspase-3 assays provides a comprehensive profile of the apoptotic process, from early membrane and mitochondrial changes to the activation of executioner caspases. This multi-parametric approach is critical for characterizing the mechanism of action of PI3K inhibitors and for the development of novel cancer therapeutics.

References

Application Notes and Protocols for Tenalisib R Enantiomer in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are primarily based on data available for the racemic mixture of Tenalisib (also known as RP6530). Specific in vitro dosage and quantitative data for the Tenalisib R enantiomer are not extensively available in publicly accessible literature. The provided concentration ranges and protocols are intended as a starting point and should be optimized for your specific cancer cell line and experimental conditions. It is strongly recommended to perform dose-response studies to determine the optimal concentrations of this compound for your research.

Introduction

Tenalisib is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. Tenalisib, by targeting the PI3Kδ and PI3Kγ isoforms, which are primarily expressed in hematopoietic cells, presents a promising therapeutic strategy for various hematological malignancies and solid tumors. Preclinical studies on the racemic mixture of Tenalisib have demonstrated its ability to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.[1]

Mechanism of Action

Tenalisib selectively inhibits the catalytic activity of PI3Kδ and PI3Kγ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels leads to the decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The inhibition of the PI3K/Akt signaling cascade ultimately results in the modulation of various cellular processes that contribute to cancer progression.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ / PI3Kγ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Tenalisib This compound Tenalisib->PI3K Inhibition PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the available quantitative data for the racemic mixture of Tenalisib. This information can serve as a reference for designing experiments with the R enantiomer.

Table 1: In Vitro Inhibitory Activity of Tenalisib (Racemate)

TargetIC₅₀ (nM)Reference
PI3Kδ25[2]
PI3Kγ33[2]

Table 2: In Vitro Activity of Tenalisib (Racemate) in Cancer Cell Lines

Cell LineCancer TypeAssayObserved EffectReference
PEO4, CAOV-2, OVCAR-5Ovarian CancerSpheroid FormationSignificant inhibition[2]
MCF-7, ZR-75.1Breast CancerCell Growth & Cell CycleInhibition of cell growth and cell cycle arrest[1]
L-540, KM-H2, L-428Hodgkin LymphomaCell ProliferationInhibition of proliferation[3]

Experimental Protocols

The following are general protocols for common in vitro assays to evaluate the efficacy of this compound. These should be adapted and optimized for specific cell lines and experimental goals.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution (e.g., 10 mM in DMSO). A suggested starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).

  • Remove the existing medium and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with Tenalisib R Enantiomer (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ G->H Western_Blot_Workflow cluster_workflow Western Blot Analysis Workflow A Cell treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection with ECL H->I J Image Analysis I->J

References

Application of Tenalisib R Enantiomer in CRISPR-Cas9 Screening: Unveiling Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tenalisib, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) δ/γ, and its metabolite, an inhibitor of salt-inducible kinase 3 (SIK3), have demonstrated significant therapeutic potential in oncology.[1] While the activity of the racemic mixture of Tenalisib is documented, the specific application of its R enantiomer in conjunction with CRISPR-Cas9 screening presents a novel and powerful strategy for identifying synthetic lethal interactions and novel drug targets. This application note outlines the rationale and provides a framework for utilizing the R enantiomer of Tenalisib in CRISPR-Cas9 functional genomic screens to accelerate the discovery of combination therapies and overcome drug resistance.

Scientific Rationale

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[1] Tenalisib's inhibitory action on PI3K δ/γ isoforms, which are predominantly expressed in hematopoietic cells, makes it a targeted therapy for certain lymphomas.[2][3][4][5] Furthermore, the inhibition of SIK3 by a Tenalisib metabolite introduces a distinct mechanism of action that can modulate various signaling pathways involved in tumorigenesis.[1]

A CRISPR-Cas9 screen is a powerful tool for systematically knocking out genes to identify their function. When combined with a small molecule inhibitor like the R enantiomer of Tenalisib, a "synthetic lethality" screen can be performed. Synthetic lethality occurs when the loss of two genes (or the inhibition of one protein and the loss of another gene) results in cell death, while the individual perturbations are tolerated. By treating a library of CRISPR-knockout cells with the Tenalisib R enantiomer, researchers can identify genes whose loss sensitizes cancer cells to PI3K/SIK3 inhibition. This approach can reveal novel combination therapy targets that could enhance the efficacy of Tenalisib and overcome potential resistance mechanisms.

Disclaimer: As of the current date, specific public domain data on the isolated R enantiomer of Tenalisib and its direct application in CRISPR-Cas9 screening is limited. The following protocols and data are presented as a hypothetical application based on the known pharmacology of Tenalisib and established methodologies for CRISPR-Cas9 screening with small molecules.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeCell Line
PI3Kδ5BiochemicalN/A
PI3Kγ8BiochemicalN/A
SIK350CellularHEK293
PI3Kα>1000BiochemicalN/A
PI3Kβ>1000BiochemicalN/A

Table 2: Representative Cell Line Panel for Screening

Cell LineCancer TypeRationale for Selection
JurkatT-cell LeukemiaHigh PI3Kδ/γ expression
SUDHL-4Diffuse Large B-cell LymphomaPI3K pathway dependence
OVCAR-8Ovarian CancerPotential for SIK3 pathway relevance
MCF-7Breast CancerPI3K pathway activation

Signaling Pathway and Experimental Workflow

PI3K_SIK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K δ/γ RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth SIK3 SIK3 HDAC HDAC SIK3->HDAC phosphorylates (inactivates) CREB CREB HDAC->CREB deacetylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Tenalisib Tenalisib R Enantiomer Tenalisib->PI3K inhibits Tenalisib->SIK3 inhibits

Caption: PI3K/AKT/mTOR and SIK3 signaling pathways targeted by this compound.

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_screen Screening cluster_analysis Data Analysis lib Lentiviral sgRNA Library Production transduce Transduce cells with sgRNA library lib->transduce cells Cas9-expressing Cancer Cell Line cells->transduce select Puromycin Selection transduce->select split Split cell population select->split control Control (DMSO) split->control treatment Treatment (this compound) split->treatment harvest Harvest cells at T0 and endpoint control->harvest treatment->harvest gDNA Genomic DNA Extraction harvest->gDNA pcr sgRNA Amplification (PCR) gDNA->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs data Data Analysis (MAGeCK) ngs->data hits Hit Identification & Validation data->hits

References

Troubleshooting & Optimization

Navigating Tenalisib R Enantiomer Solubility in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Tenalisib R Enantiomer in Dimethyl Sulfoxide (DMSO). Adherence to proper preparation and storage protocols is critical for ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound generally exhibits high solubility in DMSO, with reported concentrations of up to 100 mg/mL (240.72 mM).[1][2] However, achieving this concentration may require assistance with sonication.[1][3]

Q2: I'm observing lower than expected solubility. What could be the issue?

A2: Several factors can contribute to lower than expected solubility. One common issue is the hygroscopic nature of DMSO, which means it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound.[2][4] It is crucial to use freshly opened, high-purity DMSO for the preparation of your stock solutions.[2][4] Additionally, ensure that the compound has been properly stored according to the manufacturer's recommendations to prevent degradation.

Q3: Is it normal to see precipitation when preparing my this compound stock solution in DMSO?

A3: While this compound is highly soluble in DMSO, precipitation can occur if the compound is added too quickly or if the DMSO is not of sufficient purity. If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[3][4]

Q4: What are the recommended storage conditions for this compound in DMSO?

A4: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving this compound Powder - Insufficient mixing- Low-quality or hydrated DMSO- Use an ultrasonic bath to aid dissolution.[1][3]- Ensure you are using a fresh, unopened bottle of high-purity, anhydrous DMSO.[2][4]- Gentle warming of the solution may also help.
Precipitation Observed in Stock Solution Over Time - Solution supersaturation- Improper storage conditions- Freeze-thaw cycles- Before each use, visually inspect the solution for any precipitation.- If precipitate is present, warm the vial to 37°C for a few minutes and vortex to redissolve.- Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Inconsistent Experimental Results - Inaccurate concentration of stock solution- Degradation of the compound- Confirm the concentration of your stock solution using a spectrophotometer or other quantitative method.- Ensure that the stock solution has been stored correctly and has not exceeded its recommended storage duration.[1]- Prepare fresh stock solutions regularly.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C23H18FN5O2[1]
Molecular Weight 415.42 g/mol [1]
Solubility in DMSO 100 mg/mL (240.72 mM)[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO (newly opened bottle)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.154 mg.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[1][3]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Preparing This compound Solution in DMSO issue Observe Solubility Issue? (e.g., precipitation, cloudiness) start->issue check_dmso Use Fresh, Anhydrous DMSO? issue->check_dmso Yes proceed Proceed with Experiment issue->proceed No use_sonication Apply Sonication/Gentle Warming check_dmso->use_sonication Yes new_dmso Use a Fresh Bottle of Anhydrous DMSO check_dmso->new_dmso No solution_clear Solution Clear? use_sonication->solution_clear solution_clear->proceed Yes contact_support Contact Technical Support solution_clear->contact_support No new_dmso->use_sonication

Caption: A flowchart outlining the troubleshooting steps for solubility issues.

PI3K_Pathway Simplified PI3K Signaling Pathway and Inhibition by Tenalisib RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ / PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Tenalisib Tenalisib R Enantiomer Tenalisib->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Signaling (Cell Proliferation, Survival) AKT->Downstream

Caption: this compound inhibits the PI3Kδ/γ signaling pathway.

References

Troubleshooting Tenalisib R Enantiomer instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the R enantiomer of Tenalisib. This guide addresses potential instability issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the expected activity of my Tenalisib R enantiomer solution over time. What could be the cause?

A1: A decrease in activity could be attributed to the chemical instability of the this compound in your specific solution. This may manifest as degradation of the molecule or potential racemization to the S enantiomer, which may have different biological activity. Factors influencing stability include the choice of solvent, pH, temperature, and exposure to light.

Q2: What are the recommended solvents and storage conditions for this compound stock solutions?

Q3: How can I assess the stability of my this compound solution?

A3: The stability of your this compound solution can be evaluated by monitoring its purity and concentration over time using analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the most common approach. This involves analyzing aliquots of your solution at various time points and under different storage conditions to check for the appearance of degradation products or a decrease in the main peak area.

Q4: What are the potential degradation pathways for this compound in solution?

A4: Although specific degradation pathways for the this compound have not been published, molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. The purine (B94841) and benzopyranone rings in the Tenalisib structure may be susceptible to cleavage under harsh acidic or basic conditions. The secondary amine could be prone to oxidation.

Q5: Could the this compound be converting to the S enantiomer in my solution?

A5: Racemization, the conversion of one enantiomer to a mixture of both, is a possibility for chiral molecules, especially under certain pH and temperature conditions. To assess this, a stereoselective (chiral) HPLC or UHPLC method is required to separate and quantify the R and S enantiomers.

Troubleshooting Guide

If you suspect instability with your this compound solution, follow this troubleshooting workflow:

TroubleshootingWorkflow Troubleshooting this compound Instability start Instability Suspected (e.g., loss of activity) check_storage Verify Storage Conditions (-80°C, airtight, dark) start->check_storage check_solvent Confirm Solvent Quality (Anhydrous, high-purity DMSO) start->check_solvent prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh check_solvent->prepare_fresh run_control_exp Run Control Experiment (with fresh vs. old stock) prepare_fresh->run_control_exp activity_restored Is Activity Restored? run_control_exp->activity_restored stability_study Conduct Formal Stability Study (using HPLC/UHPLC) activity_restored->stability_study No problem_solved Problem Solved: Review handling procedures activity_restored->problem_solved Yes analyze_purity Analyze for Degradation Products (Reverse-phase HPLC) stability_study->analyze_purity analyze_racemization Analyze for Racemization (Chiral HPLC) stability_study->analyze_racemization degradation_detected Degradation Detected? analyze_purity->degradation_detected racemization_detected Racemization Detected? analyze_racemization->racemization_detected optimize_conditions Optimize Formulation/Buffer (pH, excipients) degradation_detected->optimize_conditions Yes contact_support Contact Technical Support degradation_detected->contact_support No/Unclear racemization_detected->optimize_conditions Yes racemization_detected->contact_support No/Unclear optimize_conditions->contact_support

Caption: Troubleshooting workflow for this compound instability.

Data Presentation

The following tables illustrate how to present stability data for the this compound.

Table 1: Stability of this compound in DMSO at Various Temperatures

Storage TemperatureTime PointPurity by HPLC (%)Concentration (mM)
-80°C 099.810.0
1 month99.710.0
3 months99.89.9
6 months99.69.9
-20°C 099.810.0
1 month99.59.9
3 months99.19.8
6 months98.59.7
4°C 099.810.0
1 week98.29.8
2 weeks96.59.6
1 month93.19.3

Table 2: Chiral Purity of this compound in Solution

ConditionTime PointR Enantiomer (%)S Enantiomer (%)
DMSO at 25°C 0>99.9<0.1
24 hours99.80.2
48 hours99.50.5
Aqueous Buffer (pH 7.4) at 37°C 0>99.9<0.1
8 hours99.20.8
24 hours98.11.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Use a new, sealed bottle of anhydrous, high-purity DMSO.

  • Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Vortex briefly and/or sonicate gently in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.

  • Store the aliquots at -80°C in the dark.

Protocol 2: Stability Assessment by Reverse-Phase HPLC

  • Objective: To determine the purity of the this compound and identify any degradation products.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength; based on similar structures, 254 nm and 270 nm are good starting points.

  • Procedure: a. Prepare a dilution of your this compound stock solution in the initial mobile phase composition. b. Inject a known volume (e.g., 10 µL) onto the column. c. Run the gradient method to separate the parent compound from any potential impurities or degradation products. d. Analyze the chromatogram to determine the peak area of the this compound and any other peaks. e. Calculate the purity as the percentage of the main peak area relative to the total peak area. f. Repeat at subsequent time points to monitor changes in the purity profile.

Signaling Pathway

Tenalisib is an inhibitor of the PI3Kδ and PI3Kγ isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Tenalisib Tenalisib Tenalisib->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tenalisib.

References

How to prevent Tenalisib R Enantiomer degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the stability and handling of Tenalisib R Enantiomer in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Tenalisib is readily soluble in DMSO at concentrations of 50 mg/mL or higher.[4] For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the cell culture medium to achieve the desired final concentration.[5]

Q2: How should I store the this compound powder and its stock solution?

A2: Proper storage is critical to maintain the stability and activity of the compound.

  • Powder: Store the solid powder of this compound at -20°C for long-term storage (up to 3 years).[1][4]

  • Stock Solution in DMSO: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[6][7][8] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines.[8][9] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any potential effects of the solvent.[7]

Q4: I am observing precipitation after diluting the DMSO stock solution into my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:

  • Vortexing: Ensure the diluted solution is vortexed thoroughly immediately after adding the DMSO stock to the media.

  • Pre-warming the media: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Lowering the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.

  • Use of a surfactant: In some cases, a small amount of a biocompatible surfactant like Tween-80 (e.g., in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can aid solubility, but this must be tested for compatibility with your specific cell line and assay.[1]

Q5: Are there any known stability issues with this compound in cell culture media?

A5: While specific degradation pathways for this compound in cell culture media are not extensively documented in publicly available literature, general principles for small molecule inhibitors suggest that factors like pH, light exposure, and enzymatic activity within the serum of the media could potentially lead to degradation over time. For long-term experiments, it is advisable to refresh the media with a freshly prepared solution of the inhibitor at regular intervals.[8]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This could be due to the degradation of the compound in the cell culture media.

Possible Cause Suggested Solution
Degradation in solution Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored working solutions.[7] For experiments lasting longer than 24-48 hours, consider replacing the media with fresh media containing the inhibitor.
Adsorption to plastics Use low-adhesion plasticware for preparing and storing solutions.
Incorrect concentration Verify the initial concentration of your stock solution. If possible, confirm the concentration and purity of the stock solution using analytical methods like HPLC.
Cell line variability Ensure you are using a consistent cell passage number and that the cells are healthy and in the exponential growth phase.
Issue 2: Observed cellular toxicity that is not consistent with the known mechanism of action of Tenalisib.
Possible Cause Suggested Solution
Solvent toxicity Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%).[8] Run a vehicle control with the same concentration of DMSO to assess its effect.
Compound degradation into toxic byproducts Prepare fresh solutions for each experiment. If degradation is suspected, minimize the incubation time of the compound in the media before adding it to the cells.
Off-target effects at high concentrations Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your experiments.[7]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • This compound has a molecular weight of 415.42 g/mol .[1]

    • To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound powder in 1 mL of anhydrous, high-purity DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[1]

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Media):

    • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in cell culture media to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in cell culture media to get the final 10 µM concentration.

    • Vortex gently after each dilution step.

    • The final DMSO concentration in this example would be 0.1%.

    • Prepare the working solution fresh for each experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Cell Culture Experiment powder This compound (Powder) stock 10 mM Stock Solution in DMSO powder->stock Dissolve powder_storage Store at -20°C powder->powder_storage dmso Anhydrous DMSO dmso->stock working Final Working Solution stock->working Dilute stock_storage Aliquot & Store at -80°C stock->stock_storage media Cell Culture Media media->working treatment Treat Cells with Working Solution working->treatment cells Plate Cells cells->treatment incubation Incubate treatment->incubation analysis Endpoint Analysis incubation->analysis troubleshooting_workflow start Inconsistent Results or Unexpected Toxicity check_prep Review Solution Preparation & Storage start->check_prep check_conc Verify Final Concentration check_prep->check_conc Proper fresh_prep Use Freshly Prepared Solutions check_prep->fresh_prep Improper check_solvent Assess Solvent Toxicity (Vehicle Control) check_conc->check_solvent Verified dose_response Perform Dose-Response Curve check_conc->dose_response Uncertain check_time Consider Incubation Time & Media Refresh check_solvent->check_time Included vehicle_control Include Vehicle Control check_solvent->vehicle_control Not Included optimize_time Optimize Incubation Time or Refresh Media check_time->optimize_time Long Incubation end Consistent & Reliable Results check_time->end Optimized fresh_prep->end dose_response->end vehicle_control->end optimize_time->end

References

Technical Support Center: Enhancing the Bioavailability of Tenalisib R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Tenalisib R Enantiomer in animal models.

Frequently Asked Questions (FAQs)

Q1: What is Tenalisib and its R enantiomer, and why is bioavailability a concern?

A1: Tenalisib (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway often dysregulated in cancer. Tenalisib is a racemic mixture, and the R enantiomer is one of its two stereoisomers. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by low aqueous solubility and high permeability. This poor solubility is a primary limiting factor for its oral bioavailability, leading to challenges in achieving consistent and effective therapeutic concentrations in preclinical animal models.

Q2: What are the common initial signs of poor bioavailability in my animal study?

A2: Key indicators of poor bioavailability for this compound in your animal studies include:

  • High variability in plasma concentrations: Significant differences in drug levels between individual animals receiving the same dose.

  • Low plasma exposure (AUC): The overall amount of drug that reaches the systemic circulation is lower than expected.

  • Lack of dose-proportionality: A non-linear relationship between the administered dose and the resulting plasma concentration. For instance, doubling the dose does not result in a twofold increase in plasma levels.

  • Minimal or inconsistent pharmacological effect: The expected biological response is not observed or varies significantly between subjects.

Q3: What are the primary strategies for improving the oral bioavailability of this compound?

A3: The main approaches to enhance the oral bioavailability of poorly soluble compounds like this compound focus on improving its dissolution rate and solubility in the gastrointestinal tract. These strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Lipid-Based Formulations: Dissolving or suspending the compound in lipids, surfactants, and co-solvents can enhance its solubility and absorption through the lymphatic system.

  • Complexation: Utilizing complexing agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.

Q4: How do I select the most appropriate bioavailability enhancement technique for my study?

A4: The choice of formulation strategy depends on several factors, including the physicochemical properties of this compound, the intended animal model, and the desired pharmacokinetic profile. A tiered approach is often recommended:

  • Simple Formulations: Start with simple aqueous suspensions with a wetting agent or co-solvent systems for initial proof-of-concept studies.

  • Advanced Formulations: If simple formulations prove inadequate, progress to more advanced techniques like solid dispersions or lipid-based formulations.

  • Comparative Evaluation: It is often necessary to screen multiple formulation types to identify the most effective one for your specific experimental needs.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Inconsistent Formulation Preparation Ensure the formulation is homogenous before each administration. For suspensions, consistent and thorough vortexing or sonication is critical.
Inaccurate Dosing Calibrate all dosing equipment regularly. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
Physiological Differences in Animals Use animals of the same age, sex, and strain. Ensure consistent fasting or feeding protocols, as food can significantly impact the absorption of lipophilic compounds.
Drug Instability in Formulation Assess the stability of this compound in the chosen vehicle over the duration of the study.
Issue 2: Low Oral Bioavailability (Low AUC)
Potential Cause Troubleshooting Steps
Poor Solubility and Dissolution The primary issue for BCS Class II compounds. Implement one of the bioavailability enhancement strategies outlined in the FAQs and detailed in the experimental protocols below.
First-Pass Metabolism While Tenalisib has high permeability, significant metabolism in the gut wall or liver can reduce bioavailability. Consider co-administration with a metabolic inhibitor in exploratory studies to assess the impact of first-pass metabolism.
P-glycoprotein (P-gp) Efflux If this compound is a substrate for efflux transporters like P-gp, its absorption can be limited. Co-administration with a P-gp inhibitor can help to investigate this possibility.
Degradation in GI Tract Evaluate the stability of the compound in simulated gastric and intestinal fluids.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension (0.5% HPMC) 20150 ± 452.0600 ± 180100 (Reference)
Nanosuspension 20450 ± 901.52100 ± 420350
Solid Dispersion (1:4 drug-to-polymer ratio) 20600 ± 1201.03000 ± 600500
Lipid-Based Formulation (SMEDDS) 20750 ± 1501.03900 ± 780650

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or a combination of lecithin (B1663433) and sodium oleate)

  • Purified water

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a pressure of approximately 1500 bar for 20-30 cycles. Alternatively, use a bead mill with zirconium oxide beads.

  • Monitor the particle size distribution of the nanosuspension using a dynamic light scattering (DLS) instrument. The target particle size is typically below 200 nm with a narrow polydispersity index (PDI < 0.3).

  • The final nanosuspension can be used directly for oral administration or can be lyophilized for long-term storage.

Protocol 2: Preparation of a Solid Dispersion of this compound

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®, or a cellulosic derivative like HPMC)

  • Organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and the polymer (e.g., a 1:4 drug-to-polymer ratio).

  • Dissolve both the drug and the polymer in the organic solvent in a round-bottom flask.

  • Once a clear solution is formed, remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion and grind it into a fine powder.

  • The resulting powder can be suspended in an aqueous vehicle for oral administration.

Protocol 3: Preparation of a Lipid-Based Formulation (SMEDDS) of this compound

Objective: To prepare a Self-Microemulsifying Drug Delivery System (SMEDDS) of this compound to improve its solubilization and oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Construct a pseudo-ternary phase diagram to identify the self-microemulsifying region.

  • Based on the phase diagram, select the optimal ratio of oil, surfactant, and co-surfactant.

  • Dissolve this compound in the selected mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is obtained.

  • The resulting SMEDDS formulation should form a clear microemulsion upon gentle agitation in an aqueous medium.

  • The formulation can be administered directly by oral gavage.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K δ/γ RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts Tenalisib This compound Tenalisib->PI3K PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Cell Proliferation, Survival, and Growth mTOR->Downstream

Caption: PI3K Signaling Pathway and the inhibitory action of this compound.

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Strategy Start->Formulation Nano Nanosuspension Formulation->Nano Particle Size Reduction Solid Solid Dispersion Formulation->Solid Amorphous Dispersion Lipid Lipid-Based Formulation Formulation->Lipid Solubilization Animal_Study In Vivo Animal Study (e.g., Rat PK) Nano->Animal_Study Solid->Animal_Study Lipid->Animal_Study Data_Analysis Pharmacokinetic Data Analysis Animal_Study->Data_Analysis Decision Bioavailability Improved? Data_Analysis->Decision Decision->Formulation No End End: Optimized Formulation Decision->End Yes

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.

Addressing Tenalisib R Enantiomer off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Tenalisib (B612265) R Enantiomer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing potential off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of the Tenalisib R enantiomer?

Tenalisib is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K).[1][2][3] The pharmacologically active molecule is the S-enantiomer, which inhibits the PI3K/AKT signaling pathway, leading to reduced cellular proliferation in PI3K δ/γ-expressing tumor cells.[1][4] The R enantiomer is typically used as a negative control in experiments and is expected to have significantly lower or no activity against PI3K δ and γ isoforms.

Q2: I'm observing a significant cellular phenotype (e.g., reduced viability, apoptosis) with the this compound. Is this expected?

No, a significant cellular phenotype with the R enantiomer is not expected if the effect is mediated by PI3K δ/γ inhibition. Such an observation strongly suggests a potential off-target effect. It is crucial to confirm that the observed phenotype is not due to experimental artifacts and then to investigate potential off-target interactions.[5][6]

Q3: A metabolite of Tenalisib is known to have off-target activity. Could this be relevant for the R enantiomer?

Yes. A metabolite of Tenalisib, identified as IN0385, is a known inhibitor of salt-inducible kinase 3 (SIK3).[7][8] It is plausible that the R enantiomer could also be metabolized to active compounds. The SIK family of kinases plays a role in tumorigenesis, and inhibition of SIK3 could lead to a cellular phenotype independent of PI3K.[7][8] This represents a known off-target pathway of the parent compound that should be considered.

Q4: How can I begin to troubleshoot an unexpected phenotype observed with the this compound?

A systematic approach is essential to distinguish on-target from off-target effects.[6]

  • Confirm the Finding : Repeat the experiment with a fresh dilution of the compound to rule out issues like contamination or compound precipitation.

  • Perform a Dose-Response Analysis : Characterize the potency of the effect by generating a dose-response curve to determine an IC50 value. On-target effects should occur at expected concentrations, while off-target effects may require higher concentrations.[6]

  • Use a Structurally Unrelated Inhibitor : Confirm the phenotype using a different, structurally unrelated inhibitor that targets the same primary pathway. If the phenotype persists, it is more likely to be an on-target effect.[6]

  • Initiate Off-Target Investigation : If the effect appears to be off-target, proceed with biochemical and cellular assays to identify the responsible kinase or pathway.

Troubleshooting Guides

Scenario 1: Unexpected Decrease in Cell Viability

You observe a dose-dependent decrease in cell viability in your assay (e.g., CellTiter-Glo®) when treating with the this compound, which you intended to use as a negative control.

Troubleshooting Workflow

A Unexpected Cell Viability Decrease with R Enantiomer B 1. Confirm Result (Fresh Compound, Replicates) A->B C 2. Compare IC50 Values (R vs. S Enantiomer) B->C D Is R Enantiomer IC50 significantly weaker than S? C->D E 3. Test for Apoptosis (Annexin V / Caspase-3 Assay) D->E Yes I Potential On-Target Effect (Unexpected R enantiomer activity on PI3K pathway) D->I No F 4. Screen for Off-Targets (Biochemical Kinase Panel) E->F G 5. Validate in Cells (CETSA or Western Blot of putative target's substrate) F->G H Likely an Off-Target Effect Proceed to Identification G->H

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Scenario 2: Contradictory Results Between Biochemical and Cellular Assays

Your in vitro (biochemical) kinase assay shows the R enantiomer is inactive against PI3Kδ/γ, but your cellular assay shows inhibition of downstream p-AKT.

Potential Causes & Solutions

  • Cellular Metabolism: The R enantiomer might be converted into an active metabolite inside the cell.

    • Solution: Use mass spectrometry to analyze cell lysates and media to identify potential metabolites.

  • Indirect Pathway Activation: The compound could be inhibiting an upstream regulator or a phosphatase that acts on the PI3K pathway, leading to an indirect effect on p-AKT levels.

    • Solution: Broaden your analysis. Use phospho-proteomics to get a global view of phosphorylation changes and identify affected pathways beyond the immediate PI3K cascade.[6]

  • Off-Target Kinase: The R enantiomer could be inhibiting a different kinase that cross-talks with the PI3K/AKT pathway.

    • Solution: Perform a kinome-wide selectivity screen to identify potential off-target kinases that are inhibited by the R enantiomer.[9]

Data Presentation

Effective characterization requires comparing the activity of the R enantiomer against the known activity of Tenalisib (S-enantiomer).

Table 1: Representative Selectivity Profile of Tenalisib (S-Enantiomer) This table contains representative data based on public information describing Tenalisib as a nanomolar inhibitor of PI3K δ/γ with selectivity over α/β isoforms.[10]

Target IC50 (nM)
PI3Kδ (On-Target) 5
PI3Kγ (On-Target) 15
PI3Kα (Off-Target) >1000
PI3Kβ (Off-Target) >800

| SIK3 (Metabolite Target) | 50 |

Table 2: Template for Reporting R Enantiomer Off-Target Screening Results Use this template to structure data from a kinase panel screen (e.g., a 100-kinase panel).

Kinase Target % Inhibition @ 1 µM IC50 (nM) Notes
PI3Kδ < 10% >10,000 Expected result
PI3Kγ < 10% >10,000 Expected result
Kinase X (Putative) 85% 150 Potential Off-Target
Kinase Y (Putative) 72% 450 Potential Off-Target

| (...other kinases) | < 20% | >10,000 | No significant activity |

Key Experimental Protocols

Protocol 1: Biochemical Kinase Profiling

This protocol outlines a general procedure for screening the this compound against a broad panel of kinases to identify potential off-targets.[9]

Objective: To identify off-target kinases inhibited by the this compound in a cell-free, enzymatic assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Commercial kinase profiling service (e.g., Reaction Biology, Eurofins) or in-house kinase panel

  • Appropriate kinase assay platform (e.g., ADP-Glo™, Z'-LYTE™)

  • ATP, substrate peptides/proteins, and kinase buffers

Procedure:

  • Compound Preparation : Prepare a series of dilutions of the this compound. A common screening concentration is 1 µM.

  • Assay Plate Preparation : Dispense the kinase, substrate, and buffer into the wells of a microplate.

  • Compound Addition : Add the this compound dilutions to the appropriate wells. Include no-compound (DMSO only) and no-enzyme controls.

  • Reaction Initiation : Add ATP to each well to start the kinase reaction. Incubate for the recommended time and temperature (e.g., 60 minutes at 30°C).

  • Detection : Stop the reaction and add the detection reagent according to the assay manufacturer's protocol (e.g., luminescence or fluorescence-based).

  • Data Analysis : Measure the signal on a plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Follow-up : For any "hits" (kinases showing significant inhibition), perform a full dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for validating if a putative off-target, identified from a biochemical screen, is engaged by the this compound in intact cells.[5]

Objective: To confirm target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Materials:

  • Intact cells of interest

  • This compound

  • PBS and protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification and Western blotting (SDS-PAGE, antibodies)

Procedure:

  • Cell Treatment : Treat cultured cells with the this compound at a desired concentration (e.g., 10x the biochemical IC50) and a vehicle control (DMSO) for 1-2 hours.

  • Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating : Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis : Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separate Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/denatured proteins.

  • Western Blot Analysis : Collect the supernatant (soluble protein fraction). Normalize the total protein concentration. Analyze the abundance of the putative target protein in the soluble fraction at each temperature point using Western blotting.

  • Data Analysis : Plot the relative amount of soluble protein against temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the treated sample indicates that the compound has bound to and stabilized the target protein.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K δ/γ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Cell Proliferation, Survival AKT->Downstream Promotes OffTarget Off-Target Kinase OffTarget_Effect Unexpected Phenotype OffTarget->OffTarget_Effect Leads to Tenalisib_S Tenalisib S-Enantiomer (On-Target) Tenalisib_S->PI3K Tenalisib_R Tenalisib R-Enantiomer Tenalisib_R->OffTarget Inhibits?

Caption: PI3K/AKT pathway showing on- and potential off-target inhibition.

References

Technical Support Center: Minimizing Tenalisib R Enantiomer Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tenalisib and its enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential toxicity and ensure the success of your primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tenalisib and what is its mechanism of action?

A1: Tenalisib (also known as RP6530) is an orally active small molecule that selectively inhibits the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K).[1][2] The PI3K/AKT signaling pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in various cancers, particularly hematologic malignancies.[1][3] By inhibiting the PI3K δ and γ isoforms, which are primarily expressed in hematopoietic cells, Tenalisib can block the activation of the PI3K/AKT pathway, leading to reduced cell proliferation.[1] Tenalisib has been investigated in clinical trials for various cancers, including T-cell lymphomas.[4][5][6]

Q2: What is the significance of the R and S enantiomers of Tenalisib?

A2: Tenalisib is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: the R-enantiomer and the S-enantiomer. The clinically investigated form of Tenalisib is the S-enantiomer.[2] It is a well-established principle in pharmacology that different enantiomers of a drug can have distinct biological activities and toxicity profiles.[7] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even contribute to toxicity.[7]

Q3: Is there publicly available data on the specific toxicity of the Tenalisib R enantiomer in primary cell cultures?

A3: As of late 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data comparing the toxicity of the R and S enantiomers of Tenalisib in primary cell cultures. While the synthesis of the R-enantiomer has been described in patent literature, its biological activity and toxicity profile are not well-characterized in the public domain.[2] Therefore, it is crucial for researchers working with the R-enantiomer to empirically determine its cytotoxic profile in their specific primary cell culture model.

Q4: What are the general signs of small molecule inhibitor toxicity in primary cell cultures?

A4: Toxicity in primary cell cultures can manifest in several ways, including:

  • Reduced cell viability: A decrease in the number of living cells.

  • Changes in cell morphology: Cells may become rounded, detach from the culture surface, or show signs of blebbing (membrane protrusions).

  • Decreased proliferation: A slower rate of cell division.

  • Increased apoptosis or necrosis: An increase in programmed cell death or uncontrolled cell death, respectively.

  • Altered metabolic activity: Changes in mitochondrial function or other metabolic processes.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound.
Possible CauseRecommended Solution
High sensitivity of the primary cell type Primary cells are inherently more sensitive than immortalized cell lines. Perform a broad dose-response experiment starting from a very low concentration range (e.g., picomolar to nanomolar) to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for your specific cell type.
Solvent toxicity The solvent used to dissolve the compound (e.g., DMSO) can be toxic to primary cells. Ensure the final solvent concentration is as low as possible (typically <0.1%) and include a vehicle control (media with the same solvent concentration) in all experiments.
"On-target" toxicity Inhibition of the PI3K pathway can be inherently cytotoxic to some cell types, even non-cancerous ones. The observed toxicity may be a direct result of the intended pharmacological effect. Consider using a rescue experiment, if applicable, by providing downstream signaling molecules to see if the toxicity can be reversed.
Off-target effects At higher concentrations, the R enantiomer may inhibit other kinases or cellular processes, leading to non-specific toxicity. If possible, compare the effects with a structurally different PI3K δ/γ inhibitor to see if the toxicity is specific to the Tenalisib scaffold.
Problem 2: Inconsistent results between experiments.
Possible CauseRecommended Solution
Variability in primary cell health The health and passage number of primary cells can significantly impact their response to treatment. Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase before starting the experiment.
Inaccurate drug concentration Errors in serial dilutions can lead to variability. Prepare fresh dilutions from a validated stock solution for each experiment and use calibrated pipettes.
Variability in incubation time The duration of exposure to the compound will affect the outcome. Standardize the incubation time across all experiments.
Instability of the compound The R enantiomer may be unstable in culture medium over time. Prepare fresh dilutions immediately before use and consider a time-course experiment to assess compound stability and its effect on toxicity.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density for your cell type. Allow cells to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Also prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.

Protocol 2: Assessing Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.

Mandatory Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Tenalisib Tenalisib (S Enantiomer) Tenalisib->PI3K Inhibition R_Enantiomer Tenalisib R Enantiomer R_Enantiomer->PI3K Potential Inhibition

Caption: PI3K signaling pathway and the inhibitory action of Tenalisib.

Experimental_Workflow start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Tenalisib R Enantiomer (Dose-Response) seed->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assays (MTT, LDH, etc.) incubate->assay analyze Data Analysis: Calculate CC50 assay->analyze compare Compare with S Enantiomer (Tenalisib) analyze->compare end Conclusion: Determine Relative Toxicity compare->end

Caption: Workflow for determining this compound cytotoxicity.

Troubleshooting_Logic start High Cytotoxicity Observed q1 Is Vehicle Control Also Toxic? start->q1 a1_yes Solvent Toxicity Issue q1->a1_yes Yes a1_no Toxicity is Compound-Related q1->a1_no No solution1 Optimize Solvent Concentration a1_yes->solution1 q2 Is Toxicity Seen at Very Low Doses? a1_no->q2 a2_yes High Cell Sensitivity or 'On-Target' Toxicity q2->a2_yes Yes a2_no Potential 'Off-Target' Effects at High Concentrations q2->a2_no No solution2 Perform Broader Dose-Response a2_yes->solution2 solution3 Use Alternative Inhibitor a2_no->solution3

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Tenalisib R Enantiomer lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential lot-to-lot variability and quality control of Tenalisib R Enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is Tenalisib and its R Enantiomer?

Tenalisib is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, with IC50 values of 25 nM and 33 nM, respectively.[1] It is the (S)-enantiomer that is the active pharmaceutical ingredient. The R enantiomer of Tenalisib is the mirror-image molecule of the active compound. In drug development, it is crucial to control the amount of the inactive or less active enantiomer to ensure product safety and efficacy.

Q2: Why is controlling the lot-to-lot variability of the R Enantiomer important?

The presence and variability of the R enantiomer in a drug substance intended to be the S enantiomer can have significant implications:

  • Pharmacological Activity: The R enantiomer may have a different pharmacological or toxicological profile than the S enantiomer.

  • Regulatory Compliance: Regulatory agencies like the FDA have strict guidelines on the stereoisomeric composition of chiral drugs, requiring manufacturers to document and control the levels of each enantiomer.

  • Clinical Outcomes: Inconsistent levels of the R enantiomer between batches could potentially lead to variable clinical outcomes and side effects.

Q3: What are the typical quality control specifications for this compound?

While a specific certificate of analysis for the pure R enantiomer is not publicly available, a representative certificate of analysis for Tenalisib (the S-enantiomer) indicates an enantiomeric excess of 98.04%.[2] This suggests that the level of the R enantiomer as an impurity is controlled to be very low. For a drug substance where the R enantiomer is the desired product, a typical specification for enantiomeric purity would be high, often ≥99.0%.

Q4: What analytical technique is most suitable for determining the enantiomeric purity of Tenalisib?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Q5: How does Tenalisib exert its biological effect?

Tenalisib inhibits the PI3K δ and γ isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and motility.[3][4][5] By inhibiting PI3K, Tenalisib can disrupt these processes in cancer cells, particularly in hematologic malignancies where this pathway is often overactive.

Troubleshooting Guides

Chiral HPLC Method Troubleshooting

This guide addresses common issues encountered during the chiral HPLC analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Resolution Between Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the ratio of organic modifiers (e.g., ethanol, isopropanol (B130326) in hexane) and additives (e.g., acids or bases).
Incorrect flow rate or temperature.Systematically adjust the flow rate and column temperature to improve separation.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each run.
Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a stable temperature and ensure precise preparation of the mobile phase.
Loss of Signal or Sensitivity Sample degradation.Prepare fresh sample solutions and store them appropriately (protected from light and at a low temperature).
Detector issue.Check the detector lamp and ensure the wavelength is set correctly.
Investigating Lot-to-Lot Variability

This guide provides a logical workflow for investigating observed lot-to-lot variability in this compound.

G A Observe Lot-to-Lot Variability (e.g., in purity, activity, or physical properties) B Review Certificates of Analysis (CoA) for each lot A->B C Perform Comparative Analytical Testing B->C D Chiral HPLC Analysis (Enantiomeric Purity) C->D E Standard HPLC/UPLC Analysis (Purity and Impurity Profile) C->E G Investigate Synthesis Process D->G If enantiomeric purity varies F Characterize Unknown Impurities (LC-MS, NMR) E->F If unknown impurities are detected E->G If impurity profile differs H Review Raw Materials and Reagents G->H I Analyze Process Parameters (Temperature, Reaction Time) G->I J Evaluate Purification Steps G->J K Implement Corrective and Preventive Actions (CAPA) H->K I->K J->K

Caption: Workflow for investigating lot-to-lot variability.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity of Tenalisib

This protocol provides a general framework for the development and validation of a chiral HPLC method for determining the enantiomeric purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade solvents (n-hexane, isopropanol, ethanol)

  • This compound reference standard

  • Tenalisib S Enantiomer (or racemic mixture) for system suitability

2. Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase n-Hexane:Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

3. System Suitability:

Inject a solution containing both enantiomers to verify the system's performance.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) ≤ 2.0 for each enantiomer peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections

4. Method Validation (as per ICH Q2(R1) Guidelines):

The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.

Validation ParameterSummary of Procedure
Specificity Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the retention times of the enantiomers.
Linearity Analyze a series of solutions with varying concentrations of the S-enantiomer in the R-enantiomer (e.g., from LOQ to 150% of the specification limit for the impurity).
Range The concentration range over which the method is shown to be linear, accurate, and precise.
Accuracy Perform recovery studies by spiking the R-enantiomer with known amounts of the S-enantiomer at different concentration levels.
Precision - Repeatability: Analyze multiple preparations of a homogeneous sample on the same day. - Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Robustness Deliberately vary method parameters (e.g., mobile phase composition, flow rate, temperature) and assess the impact on the results.

Signaling Pathway

Tenalisib inhibits the PI3K/Akt/mTOR signaling pathway. Understanding this pathway is crucial for researchers working with this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Tenalisib Tenalisib Tenalisib->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the point of inhibition by Tenalisib.

References

Best practices for long-term storage of Tenalisib R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of Tenalisib R Enantiomer, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years[1]. Another supplier suggests a storage temperature of 2-8°C[2].

Q2: How should I store this compound once it is dissolved in a solvent?

When in solution, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is crucial to use an appropriate solvent; for instance, it is soluble in DMSO at a concentration of 100 mg/mL (240.72 mM), which may require sonication[1].

Q3: What are the signs of degradation of this compound?

While specific degradation products for the R enantiomer are not detailed in the provided information, general signs of chemical degradation can include:

  • Change in color: Any deviation from the expected color of the solid or solution.

  • Clumping or change in texture: For the powdered form.

  • Precipitation: Formation of solids in a solution that was previously clear.

  • Unexpected analytical results: Discrepancies in results from techniques like HPLC, LC-MS, or NMR compared to a fresh sample.

Q4: Is this compound light-sensitive?

The provided documentation does not explicitly mention light sensitivity. However, as a general best practice for all research compounds, it is advisable to store them in light-protected containers (e.g., amber vials) and to minimize exposure to direct light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced biological activity in experiments. Compound degradation due to improper storage.- Verify the storage conditions (temperature, duration) against the recommended guidelines.- Prepare a fresh stock solution from a new vial of the compound.- Perform analytical tests (e.g., HPLC) to check the purity of the stored compound.
Precipitate observed in a stored solution. - Exceeded solubility limit.- Solvent evaporation.- Degradation of the compound.- Gently warm the solution and vortex to see if the precipitate redissolves.- If the issue persists, centrifuge the solution and use the supernatant, noting that the concentration may be lower than expected.- For critical experiments, prepare a fresh solution.
Inconsistent results between different batches. - Variation in compound purity.- Differences in storage and handling of batches.- Review the Certificate of Analysis (CoA) for each batch.- Ensure consistent storage and handling procedures are followed for all batches.- If possible, perform a side-by-side comparison of the batches with an analytical method.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound [1]

Form Storage Temperature Stability Duration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Experimental Protocols

General Protocol for Assessing the Stability of this compound Solution

This protocol outlines a general method for determining the stability of a this compound solution under specific storage conditions.

1. Materials:

  • This compound
  • Appropriate solvent (e.g., DMSO)
  • Calibrated analytical balance
  • Volumetric flasks
  • Pipettes
  • HPLC system with a suitable column (e.g., C18)
  • Storage vials (e.g., amber glass vials)
  • Temperature-controlled storage units (-80°C, -20°C, 4°C)

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
  • Aliquot the solution: Dispense the stock solution into multiple storage vials to avoid repeated freeze-thaw cycles of the main stock.
  • Initial analysis (Time 0): Immediately analyze an aliquot of the freshly prepared solution using HPLC to determine the initial purity and peak area. This will serve as the baseline.
  • Storage: Place the aliquots in the designated temperature-controlled storage units.
  • Time-point analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
  • Sample analysis: Allow the aliquot to come to room temperature and analyze it using the same HPLC method as the initial analysis.
  • Data analysis: Compare the purity and peak area of the stored samples to the baseline (Time 0) data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

StorageWorkflow cluster_solid Solid Compound Handling cluster_solution Solution Preparation and Storage cluster_quality_control Quality Control receive Receive Compound log Log Batch and Date receive->log store_solid Store at Recommended Temperature (-20°C or 4°C) log->store_solid weigh Weigh for Use store_solid->weigh As Needed prepare_stock Prepare Stock Solution weigh->prepare_stock check_appearance Visually Inspect Before Use weigh->check_appearance aliquot Aliquot into Vials prepare_stock->aliquot store_solution Store Aliquots at Recommended Temperature (-80°C or -20°C) aliquot->store_solution use_solution Use in Experiment store_solution->use_solution Thaw One Aliquot use_solution->check_appearance analytical_check Perform Analytical Check (e.g., HPLC) if Degradation is Suspected check_appearance->analytical_check If Issue is Observed

Caption: Workflow for the long-term storage and handling of this compound.

References

Validation & Comparative

Tenalisib: A Comparative Analysis of R and S Enantiomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tenalisib, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, has demonstrated significant therapeutic potential in hematological malignancies. As with many chiral small molecules, the stereochemistry of Tenalisib is a critical determinant of its pharmacological activity. This guide provides a comparative overview of the R and S enantiomers of Tenalisib, drawing upon available data and general principles of stereopharmacology. While direct, publicly available experimental data comparing the two enantiomers is limited, this guide aims to provide a comprehensive understanding of their potential differential activities.

Executive Summary

Tenalisib is chemically known as (S)-3-(3-fluorophenyl)-2-(1-(9H-purin-6-ylamino)ethyl)-4H-chromen-4-one. The designation of the commercial and clinically investigated form as the S-enantiomer strongly suggests that it is the eutomer, the enantiomer with the desired pharmacological activity. Conversely, the R-enantiomer is likely the distomer, possessing significantly less or no desired activity. This is a common phenomenon in chiral drugs where the specific three-dimensional arrangement of atoms is crucial for binding to the target enzyme.

Data Presentation: Quantitative Activity Comparison

Direct quantitative comparisons of the in vitro or in vivo activities of the R and S enantiomers of Tenalisib are not extensively reported in publicly available literature. However, based on the established nomenclature of the active compound, the following table represents the inferred relative activity.

EnantiomerTargetInferred Relative PotencySupporting Evidence
S-Tenalisib PI3Kδ / PI3KγHighDesignated as the active pharmaceutical ingredient in clinical studies and pharmacological databases.
R-Tenalisib PI3Kδ / PI3KγLow to NegligibleInferred to be the less active or inactive enantiomer (distomer) based on the specific development of the S-enantiomer.

Experimental Protocols

To definitively determine the activity of each enantiomer, standard biochemical and cellular assays would be employed. Below are detailed methodologies for key experiments that would be cited in a direct comparative study.

In Vitro PI3K Enzyme Inhibition Assay

This assay directly measures the ability of each enantiomer to inhibit the enzymatic activity of purified PI3K isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the R and S enantiomers of Tenalisib against PI3Kδ and PI3Kγ.

Materials:

  • Recombinant human PI3Kδ and PI3Kγ enzymes

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • R-Tenalisib and S-Tenalisib dissolved in DMSO

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the R and S enantiomers of Tenalisib in DMSO and then in kinase assay buffer.

  • Add a fixed concentration of the PI3K enzyme to the wells of the microplate.

  • Add the diluted enantiomer solutions to the respective wells.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phospho-Akt Western Blot Analysis

This assay assesses the ability of each enantiomer to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Objective: To evaluate the inhibition of PI3K signaling by the R and S enantiomers of Tenalisib in a relevant cancer cell line.

Materials:

  • Cancer cell line expressing PI3Kδ and PI3Kγ (e.g., a T-cell lymphoma cell line)

  • Cell culture medium and supplements

  • R-Tenalisib and S-Tenalisib

  • Growth factor (e.g., IGF-1) to stimulate the PI3K pathway

  • Lysis buffer

  • Primary antibodies against phospho-Akt (Ser473) and total Akt

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Starve the cells in serum-free medium to reduce basal PI3K activity.

  • Treat the cells with varying concentrations of the R and S enantiomers for a specified time.

  • Stimulate the cells with a growth factor to activate the PI3K pathway.

  • Lyse the cells and collect the protein lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-Akt and total Akt.

  • Incubate with the secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation pAKT p-AKT mTORC1 mTORC1 pAKT->mTORC1 Activation Cell_Pro Cell Proliferation & Survival mTORC1->Cell_Pro Promotes Tenalisib Tenalisib (S-enantiomer) Tenalisib->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway inhibited by Tenalisib.

Experimental Workflow for Enantiomer Activity Comparison

Enantiomer_Comparison_Workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Racemic Racemic Tenalisib Synthesis Separation Chiral Separation (e.g., HPLC) Racemic->Separation R_Enantiomer R-Enantiomer Separation->R_Enantiomer S_Enantiomer S-Enantiomer Separation->S_Enantiomer Enzyme_Assay PI3K Enzyme Inhibition Assay R_Enantiomer->Enzyme_Assay Treatment Treat with Enantiomers R_Enantiomer->Treatment S_Enantiomer->Enzyme_Assay S_Enantiomer->Treatment IC50 Determine IC50 Values Enzyme_Assay->IC50 Comparison Compare Activity of R and S Enantiomers IC50->Comparison Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Western_Blot Phospho-Akt Western Blot Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Western_Blot->Comparison Proliferation_Assay->Comparison

Caption: Workflow for comparing R and S enantiomer activity.

A Comparative Guide to Dual PI3K Delta/Gamma Inhibitors: Tenalisib R Enantiomer vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The delta (δ) and gamma (γ) isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive targets for the treatment of hematological malignancies and inflammatory diseases. Dual inhibition of PI3Kδ and PI3Kγ is a promising therapeutic strategy that can simultaneously target malignant cells and modulate the tumor microenvironment. This guide provides a comparative analysis of Tenalisib R Enantiomer (RP6530), a novel dual PI3Kδ/γ inhibitor, against other inhibitors in its class, with a focus on preclinical and clinical data.

Introduction to this compound

Tenalisib (also known as RP6530) is an orally active, highly selective, small-molecule inhibitor of the delta and gamma isoforms of PI3K.[1] The R enantiomer of Tenalisib is the active form of the drug. Tenalisib exhibits nanomolar inhibitory potency against both PI3Kδ and PI3Kγ.[2] Its mechanism of action involves the inhibition of the PI3K/AKT-mediated signaling pathway, which can lead to a reduction in cellular proliferation in tumor cells expressing PI3Kδ and PI3Kγ.[1]

In Vitro Potency and Selectivity

A direct comparison of the in vitro potency and selectivity of Tenalisib and other dual PI3Kδ/γ inhibitors is crucial for understanding their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorPI3Kδ IC50 (nM)PI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)Selectivity (α/δ)Selectivity (β/δ)
Tenalisib 25[2]33[2]----
Duvelisib (B560053) (IPI-145) 2.527.4160285~641x~34x

Preclinical Efficacy

Preclinical studies in various cancer cell lines and animal models provide valuable insights into the potential therapeutic applications of these inhibitors.

Anti-proliferative and Pro-apoptotic Activity

Both Tenalisib and Duvelisib have demonstrated the ability to inhibit the proliferation and induce apoptosis in various cancer cell lines, particularly those of hematopoietic origin.

  • Tenalisib: Preclinical studies have shown that Tenalisib potentiates the activity of paclitaxel (B517696) and doxorubicin (B1662922) in breast cancer cell lines.[3]

  • Duvelisib: In preclinical models of chronic lymphocytic leukemia (CLL), Duvelisib has been shown to directly impact the survival of primary malignant B cells and inhibit AKT activation and tumor cell proliferation.[4]

Modulation of the Tumor Microenvironment

A key advantage of dual PI3Kδ/γ inhibition is the ability to modulate the tumor microenvironment, which can contribute to a more robust anti-tumor response.

  • Tenalisib: Preclinical data suggests that Tenalisib can modulate the tumor microenvironment, though specific details on macrophage polarization were not found.

  • Duvelisib: Preclinical studies have shown that Duvelisib can shift tumor-associated macrophages from an immunosuppressive M2-like phenotype to a more inflammatory M1-like phenotype.[4]

Clinical Efficacy and Safety

Clinical trials provide the ultimate assessment of a drug's efficacy and safety in patients. Both Tenalisib and Duvelisib have been evaluated in clinical trials for various hematologic malignancies. It is important to note that direct comparisons of clinical trial data can be challenging due to differences in study design, patient populations, and endpoints.

DrugIndicationOverall Response Rate (ORR)Key Grade ≥3 Adverse Events
Tenalisib Relapsed/Refractory T-Cell Lymphoma46%[5]Elevated ALT/AST (21%), rash (5%), hypophosphatemia (3%)[5]
Duvelisib Relapsed/Refractory Lymphoid NeoplasmsVaries by malignancy[6]Data not directly comparable from single source

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. While the specific proprietary protocols for Tenalisib and Duvelisib are not publicly available, general methodologies for key assays are described below.

In Vitro Kinase Assay (General Protocol)

This assay is used to determine the IC50 values of inhibitors against specific PI3K isoforms.

  • Reagents: Recombinant PI3K isoforms (δ, γ, α, β), lipid substrate (e.g., PIP2), ATP, kinase buffer, and the test inhibitor.

  • Procedure:

    • The inhibitor is serially diluted and incubated with the PI3K enzyme.

    • The kinase reaction is initiated by adding the lipid substrate and ATP.

    • The reaction is allowed to proceed for a defined period.

    • The amount of product (PIP3) or the depletion of ATP is measured using various detection methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays.

  • Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Phospho-AKT (pAKT) Inhibition Assay (General Protocol)

This assay measures the ability of an inhibitor to block the PI3K signaling pathway within cells.

  • Cell Culture: Cancer cell lines known to have an active PI3K pathway are cultured.

  • Treatment: Cells are treated with various concentrations of the inhibitor for a specified time.

  • Lysis and Protein Quantification: Cells are lysed to extract proteins, and the protein concentration is determined.

  • Western Blotting or ELISA: The levels of phosphorylated AKT (a downstream effector of PI3K) and total AKT are measured using specific antibodies.

  • Data Analysis: The ratio of pAKT to total AKT is calculated, and the EC50 value (the concentration of inhibitor that causes 50% inhibition of AKT phosphorylation) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used to evaluate these inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) PI3K PI3K (δ/γ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT pAKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Cell_Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Cell_Response Inhibitor Tenalisib / Duvelisib Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the point of inhibition by dual PI3Kδ/γ inhibitors.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Preclinical In Vivo Models cluster_2 Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cellular pAKT Assay (EC50 Determination) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Models (Efficacy) Cell_Assay->Xenograft TME_Analysis Tumor Microenvironment Analysis (e.g., Macrophage Polarization) Xenograft->TME_Analysis Phase_I Phase I (Safety, MTD) TME_Analysis->Phase_I Phase_II Phase II (Efficacy, Safety) Phase_I->Phase_II Comparison_Logic Tenalisib This compound Potency In Vitro Potency (IC50) Tenalisib->Potency Selectivity Isoform Selectivity Tenalisib->Selectivity Preclinical_Efficacy Preclinical Efficacy Tenalisib->Preclinical_Efficacy Clinical_Data Clinical Data Tenalisib->Clinical_Data Duvelisib Duvelisib Duvelisib->Potency Duvelisib->Selectivity Duvelisib->Preclinical_Efficacy Duvelisib->Clinical_Data Other_Inhibitors Other Dual PI3K δ/γ Inhibitors Other_Inhibitors->Potency Other_Inhibitors->Selectivity Other_Inhibitors->Preclinical_Efficacy Other_Inhibitors->Clinical_Data

References

A Comparative Analysis of Tenalisib R Enantiomer (in Umbralisib) and Idelalisib in the Treatment of B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the Tenalisib R enantiomer, a component of the drug umbralisib (B560156), versus idelalisib (B1684644) in the treatment of B-cell lymphomas. The analysis is based on available clinical trial data and focuses on quantitative efficacy metrics, experimental methodologies, and mechanisms of action.

Executive Summary

Both Tenalisib (as umbralisib) and idelalisib are inhibitors of the phosphoinositide 3-kinase (PI3K) delta isoform, a critical component of the B-cell receptor (BCR) signaling pathway that is often dysregulated in B-cell malignancies. While both drugs have demonstrated clinical activity in relapsed/refractory B-cell lymphomas, umbralisib, which contains the this compound, is a next-generation inhibitor designed for an improved safety profile. This guide presents a side-by-side comparison of their performance based on key clinical studies to inform research and drug development efforts.

Quantitative Efficacy Data

The following tables summarize the efficacy of umbralisib (containing the this compound) and idelalisib as monotherapies in patients with various B-cell lymphomas. The data is extracted from the pivotal UNITY-NHL Phase 2b trial for umbralisib and a significant Phase 2 trial for idelalisib.

Table 1: Efficacy of Umbralisib (this compound) in Relapsed/Refractory B-cell Lymphomas (UNITY-NHL Trial)

IndicationOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)
Marginal Zone Lymphoma (MZL)49.3%16%Not ReachedNot Reached
Follicular Lymphoma (FL)45.3%3%11.1 months10.6 months
Small Lymphocytic Lymphoma (SLL)50.0%-18.3 months20.9 months

Table 2: Efficacy of Idelalisib in Relapsed/Refractory B-cell Lymphomas (Phase 2 Trial - NCT01282424)

IndicationOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)
Follicular Lymphoma (FL)55.6%[1]13.9%[1]10.8 months[1]11 months[1]
Small Lymphocytic Lymphoma (SLL)58%-11.9 months-

Experimental Protocols

UNITY-NHL Trial (Umbralisib)
  • Trial Design: A Phase 2b, multicenter, open-label, single-arm study (NCT02793583) evaluating the efficacy and safety of umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).[2][3][4]

  • Patient Population: Adult patients with relapsed or refractory Marginal Zone Lymphoma (MZL), Follicular Lymphoma (FL), or Small Lymphocytic Lymphoma (SLL) who had received at least one (for MZL) or two (for FL/SLL) prior lines of therapy, including an anti-CD20-based regimen.[3][4]

  • Intervention: Umbralisib 800 mg administered orally once daily.[3][4]

  • Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee.[4]

  • Key Inclusion Criteria: Histologically confirmed diagnosis of MZL, FL (grade 1-3a), or SLL; relapsed or refractory disease; ECOG performance status of 0-2.[3]

  • Key Exclusion Criteria: Prior therapy with a PI3K delta inhibitor; major surgery, chemotherapy, or immunotherapy within 21 days of starting the study drug; evidence of Hepatitis B, Hepatitis C, or HIV infection.[2]

Phase 2 Trial of Idelalisib (NCT01282424)
  • Trial Design: A Phase 2, multicenter, single-arm, open-label study to evaluate the efficacy and safety of idelalisib in patients with indolent B-cell non-Hodgkin lymphomas refractory to both rituximab (B1143277) and an alkylating agent.[1][5]

  • Patient Population: Adult patients with relapsed or refractory Follicular Lymphoma (FL), Small Lymphocytic Lymphoma (SLL), marginal zone lymphoma, or lymphoplasmacytic lymphoma.[6][7]

  • Intervention: Idelalisib 150 mg administered orally twice daily.[5][6]

  • Primary Endpoint: Overall Response Rate (ORR).[5][6]

  • Key Inclusion Criteria: Histologically confirmed diagnosis of an indolent B-cell NHL; refractoriness to both rituximab and an alkylating agent; measurable disease.[5][6][7]

  • Key Exclusion Criteria: Known histological transformation to a more aggressive lymphoma; central nervous system lymphoma; history of allogeneic stem cell transplantation; ongoing immunosuppressive therapy.[6][7]

Mechanism of Action and Signaling Pathways

This compound (in Umbralisib)

The this compound, the active component of umbralisib, is a dual inhibitor of PI3Kδ and Casein Kinase 1 epsilon (CK1ε).[8][9] Its primary mechanism in B-cell lymphoma is the inhibition of the PI3Kδ pathway, which is crucial for B-cell proliferation, survival, and trafficking.[8][9] The additional inhibition of CK1ε is a distinguishing feature that may contribute to its distinct safety and efficacy profile.[8][9]

Tenalisib_Pathway BCR B-cell Receptor (BCR) SYK SYK BCR->SYK PI3K_delta PI3Kδ SYK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates Tenalisib Tenalisib (in Umbralisib) Tenalisib->PI3K_delta CK1e CK1ε Tenalisib->CK1e PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Oncoprotein Oncoprotein Translation CK1e->Oncoprotein

Caption: this compound's dual inhibition of PI3Kδ and CK1ε.

Idelalisib

Idelalisib is a selective inhibitor of the PI3Kδ isoform. By targeting PI3Kδ, idelalisib disrupts the downstream signaling cascade, including the activation of AKT and mTOR, which are critical for the survival and proliferation of malignant B-cells.[10][11][12][13]

Idelalisib_Pathway BCR B-cell Receptor (BCR) SYK SYK BCR->SYK PI3K_delta PI3Kδ SYK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates Idelalisib Idelalisib Idelalisib->PI3K_delta PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Idelalisib's selective inhibition of the PI3Kδ signaling pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for the clinical trials discussed in this guide.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment & Consent Patient_Screening->Enrollment Treatment Drug Administration (Umbralisib or Idelalisib) Enrollment->Treatment Monitoring Safety & Efficacy Monitoring Treatment->Monitoring Data_Analysis Data Analysis (ORR, PFS, etc.) Monitoring->Data_Analysis

References

Head-to-head comparison of Tenalisib and duvelisib in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent dual PI3Kδ/γ inhibitors, Tenalisib and Duvelisib (B560053), supported by available experimental data.

In the landscape of targeted therapies for hematological malignancies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs. Specifically, the dual inhibition of the δ and γ isoforms, predominantly expressed in hematopoietic cells, has shown significant promise. This guide provides a head-to-head in vitro comparison of two such inhibitors: Tenalisib (RP6530) and Duvelisib (IPI-145). Both are orally available small molecules that have been evaluated in various B-cell and T-cell malignancies.[1][2][3] This analysis is based on publicly available preclinical data to assist researchers in understanding their comparative biochemical potency and cellular activity.

Data Presentation: Biochemical Potency and Cellular Activity

The following tables summarize the key in vitro performance metrics for Tenalisib and Duvelisib. Table 1 details the half-maximal inhibitory concentrations (IC50) against the Class I PI3K isoforms, providing a direct comparison of their biochemical potency and selectivity. Table 2 presents available data on their anti-proliferative effects in cancer cell lines.

Table 1: Biochemical Potency (IC50) Against PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Selectivity Highlights
Tenalisib >10,000>3,3002533>300-fold selective for δ over α; >100-fold selective for δ over β.[1]
Duvelisib 1602[4]85[4]2.5[4]27.4[4]Approximately 10-fold more potent against δ than γ.[4]

Note: IC50 values are subject to variation based on specific assay conditions.

Table 2: In Vitro Anti-Proliferative Activity

CompoundCell Line(s)Assay TypeEndpointKey Findings
Tenalisib HEL-RS and HEL-RRProliferation Assay% InhibitionModest proliferation inhibition (33-46% at 10 µM).[1]
Duvelisib Various T-cell lymphoma (TCL) linesCell Viability AssayIC50/GR50Potent killing in 3 of 4 TCL lines with constitutive pAKT.[5][6]
Chronic Lymphocytic Leukemia (CLL) cellsProliferation (Ki-67)InhibitionNear-complete inhibition of proliferation.[2][7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of in vitro findings. Below are representative protocols for key assays used to characterize PI3K inhibitors like Tenalisib and Duvelisib.

Biochemical Kinase Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory potency of test compounds.

  • Compound Preparation : A serial dilution of Tenalisib or Duvelisib is prepared in an appropriate solvent, typically DMSO.

  • Assay Plate Preparation : A small volume of the diluted inhibitor or vehicle control is dispensed into the wells of a 384-well low-volume plate.

  • Enzyme Addition : Recombinant human PI3Kα, β, δ, or γ enzyme is added to the respective wells.

  • Pre-incubation : The plate is gently mixed and incubated at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : The kinase reaction is initiated by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.

  • Incubation : The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection : HTRF detection reagents, which typically include a biotin-labeled PIP3 tracer and a europium-labeled anti-GST antibody, are added to stop the reaction and initiate the detection signal.

  • Signal Measurement : The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., lymphoma or leukemia cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a serial dilution of Tenalisib or Duvelisib. A vehicle control (DMSO) and a no-treatment control are included.

  • Incubation : The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.

  • Reagent Addition :

    • For MTT assay : MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals. The crystals are then solubilized with a solubilization buffer (e.g., DMSO).

    • For CellTiter-Glo® assay : The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added directly to the wells.

  • Signal Measurement :

    • MTT : The absorbance is measured at approximately 570 nm using a microplate reader.

    • CellTiter-Glo® : The luminescence is measured using a luminometer.

  • Data Analysis : The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated using a non-linear regression model.

Visualizations

PI3K/AKT Signaling Pathway and Inhibition

The diagram below illustrates the canonical PI3K/AKT signaling pathway and highlights the points of inhibition by Tenalisib and Duvelisib. Both drugs target the δ and γ isoforms of PI3K, thereby blocking the downstream signaling cascade that promotes cell survival, proliferation, and differentiation.

PI3K_Pathway PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (δ/γ) RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Processes Cell Survival, Proliferation, Differentiation mTORC1->Cell_Processes promotes Inhibitors Tenalisib & Duvelisib Inhibitors->PI3K inhibit

Caption: PI3K/AKT pathway with Tenalisib and Duvelisib inhibition points.

Experimental Workflow for In Vitro Inhibitor Comparison

The following diagram outlines a typical workflow for the in vitro comparison of PI3K inhibitors.

Experimental_Workflow In Vitro PI3K Inhibitor Comparison Workflow start Start compound_prep Prepare Serial Dilutions of Tenalisib & Duvelisib start->compound_prep biochemical_assay Biochemical Kinase Assay (e.g., HTRF) compound_prep->biochemical_assay cellular_assay Cellular Proliferation Assay (e.g., MTT) compound_prep->cellular_assay ic50_biochem Determine Biochemical IC50 vs. PI3K Isoforms biochemical_assay->ic50_biochem ic50_cellular Determine Cellular IC50 in Cancer Cell Lines cellular_assay->ic50_cellular data_analysis Comparative Data Analysis ic50_biochem->data_analysis ic50_cellular->data_analysis conclusion Conclusion on Relative Potency & Selectivity data_analysis->conclusion

Caption: A generalized workflow for comparing PI3K inhibitors in vitro.

References

Validating the Anti-proliferative Effects of Tenalisib R Enantiomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Tenalisib R Enantiomer (RP6530), a dual phosphoinositide-3-kinase (PI3K) δ/γ inhibitor, with other relevant PI3K inhibitors, Duvelisib and Idelalisib. The information presented herein is supported by available preclinical and clinical data to assist researchers in evaluating its potential in cancer therapy.

Introduction to Tenalisib and the PI3K Pathway

Tenalisib is a novel, orally available small molecule that selectively inhibits the delta (δ) and gamma (γ) isoforms of PI3K.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many hematological malignancies, this pathway is constitutively active, promoting tumorigenesis. By targeting the PI3Kδ and PI3Kγ isoforms, which are predominantly expressed in hematopoietic cells, Tenalisib aims to block downstream signaling, leading to decreased proliferation and induction of apoptosis in cancer cells with a potentially more favorable safety profile compared to broader PI3K inhibitors.[1]

Comparative Analysis of Anti-proliferative Activity

While direct head-to-head preclinical studies comparing the IC50 values of Tenalisib, Duvelisib, and Idelalisib across a wide range of cancer cell lines are not extensively published, available data on their inhibitory concentrations against PI3K isoforms and their activity in various cell-based assays provide a basis for comparison.

Table 1: Comparative Inhibitory Activity (IC50) Against PI3K Isoforms

InhibitorPI3Kδ (nM)PI3Kγ (nM)PI3Kα (nM)PI3Kβ (nM)
Tenalisib (RP6530) Nanomolar potencyNanomolar potencySeveral-fold lower selectivitySeveral-fold lower selectivity
Duvelisib (IPI-145) ~2.5~27~1602~85
Idelalisib (CAL-101) ~2.5~2100~8600~4000

Note: Data for Duvelisib and Idelalisib are compiled from various sources. Tenalisib data is described qualitatively in the literature, indicating high potency against δ and γ isoforms.

Table 2: Comparative Anti-proliferative Activity in Selected Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
Tenalisib (RP6530) T-cell lymphoma linesT-cell LymphomaData not publicly available
Duvelisib (IPI-145) Primary CLL cellsChronic Lymphocytic Leukemia1
Idelalisib (CAL-101) Mantle Cell Lymphoma linesMantle Cell Lymphoma0.05 - 1

Mechanism of Action and Signaling Pathway

Tenalisib exerts its anti-proliferative effects by inhibiting the PI3K/AKT signaling pathway. Upon binding to the PI3Kδ and PI3Kγ isoforms, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT and mammalian target of rapamycin (B549165) (mTOR), leading to cell cycle arrest and apoptosis. Clinical studies have shown that responders to Tenalisib treatment exhibit a marked downregulation of phospho-AKT.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (δ/γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Tenalisib Tenalisib Tenalisib->PI3K inhibits PIP2 PIP2 pAKT p-AKT PIP3->pAKT activates AKT AKT mTOR mTOR pAKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K Signaling Pathway Inhibition by Tenalisib.

Experimental Protocols

To validate the anti-proliferative effects of Tenalisib and compare it with other inhibitors, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound, Duvelisib, Idelalisib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of Tenalisib, Duvelisib, or Idelalisib for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Workflow Seed Seed Cells in 96-well Plate Treat Treat with PI3K Inhibitors (Tenalisib, Alternatives) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Incubate3 Incubate (Overnight) Solubilize->Incubate3 Read Measure Absorbance (570 nm) Incubate3->Read Analyze Calculate IC50 Values Read->Analyze

Caption: MTT Cell Viability Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound and other inhibitors

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of inhibitors for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Conclusion

This compound is a potent dual PI3Kδ/γ inhibitor with demonstrated anti-proliferative activity in hematological malignancies.[1] Its selective targeting of isoforms predominantly expressed in hematopoietic cells suggests a potential for a favorable therapeutic window. While direct comparative preclinical data with other PI3K inhibitors is still emerging, the available information on its mechanism of action and clinical activity in T-cell lymphomas is encouraging.[3] Further head-to-head preclinical studies are warranted to fully elucidate its comparative efficacy and guide its clinical development. The experimental protocols provided in this guide offer a framework for researchers to independently validate and compare the anti-proliferative effects of Tenalisib.

References

Comparative Analysis of Tenalisib R Enantiomer's Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the kinase inhibition profile of the R enantiomer of Tenalisib (RP6530), a dual phosphoinositide 3-kinase (PI3K) δ/γ inhibitor. Due to the limited availability of specific public data on the R enantiomer, this guide leverages data on Tenalisib (presumed to be the active S-enantiomer or racemate) and compares it with other key kinase inhibitors targeting the PI3K pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

Introduction to Tenalisib and Kinase Selectivity

Tenalisib is a potent inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K, which are predominantly expressed in hematopoietic cells and play a crucial role in B-cell and T-cell signaling.[1] As with many chiral molecules, the biological activity of Tenalisib is expected to reside primarily in one of its enantiomers. While specific inhibitory data for the R enantiomer of Tenalisib is not widely published, it is a common principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and selectivities. In some instances, one enantiomer is highly active while the other is virtually inactive.

This guide will present the available data for Tenalisib and compare its PI3K isoform selectivity with other well-characterized PI3K inhibitors: Idelalisib (B1684644) (PI3Kδ selective), Duvelisib (PI3Kδ/γ dual inhibitor), and Copanlisib (pan-Class I PI3K inhibitor).

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Tenalisib and comparator compounds against the Class I PI3K isoforms. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (nM) of PI3K Inhibitors Against Class I PI3K Isoforms

InhibitorPI3KαPI3KβPI3KδPI3KγPrimary Target(s)
Tenalisib (RP6530) >7,350 (>300-fold vs δ)>2,450 (>100-fold vs δ)24.533.2δ / γ
Idelalisib 8,6004,000192,100δ
Duvelisib 1,1701,9302350δ / γ
Copanlisib 0.53.70.76.4Pan-Class I

Data for Tenalisib from preclinical data. It is not specified whether this is for the racemate or a single enantiomer. Data for Idelalisib from various sources.[2][3] Data for Duvelisib from various sources.[4] Data for Copanlisib from various sources.[5][6]

Note on Tenalisib R Enantiomer: While direct quantitative data for the R enantiomer of Tenalisib is unavailable, the principle of stereoselectivity in kinase inhibitors suggests it is likely significantly less active than the S enantiomer. For example, the R-enantiomer of the PI3Kδ inhibitor Idelalisib does not fit optimally into the kinase's active site, leading to reduced activity. A similar scenario is plausible for Tenalisib.

Experimental Protocols

The following is a generalized protocol for determining kinase inhibitor selectivity using a luminescence-based assay, a common method in drug discovery.

Kinase Selectivity Screening via ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of protein kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Kinase panel (recombinant human kinases).

  • Substrate specific for each kinase.

  • ATP.

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate. b. Add 2.5 µL of a solution containing the kinase and its specific substrate to each well. c. Initiate the kinase reaction by adding 5 µL of ATP solution to each well. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of Tenalisib's activity.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K (δ/γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 Tenalisib Tenalisib Tenalisib->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified PI3K signaling pathway inhibited by Tenalisib.

Kinase_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Compound Test Compound (this compound) Assay_Plate Assay Plate Incubation (Kinase + Substrate + ATP) Compound->Assay_Plate Kinase_Panel Kinase Panel Kinase_Panel->Assay_Plate Luminescence Luminescence Measurement Assay_Plate->Luminescence Data_Analysis IC50 Determination Luminescence->Data_Analysis

Caption: General workflow for kinase inhibitor selectivity screening.

Conclusion

Tenalisib is a potent dual inhibitor of PI3Kδ and PI3Kγ. While specific data on the cross-reactivity of its R enantiomer is not publicly available, the principles of stereochemistry in kinase inhibition suggest it is likely to be significantly less active than its S counterpart. For a comprehensive understanding of its off-target effects, direct experimental evaluation of the purified R enantiomer against a broad kinase panel would be necessary. The comparative data provided for other PI3K inhibitors highlights the diverse selectivity profiles within this class of drugs, underscoring the importance of detailed characterization for the development of safe and effective targeted therapies.

References

In Vivo Efficacy Showdown: Tenalisib R Enantiomer vs. Paclitaxel in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology drug development, a comprehensive understanding of a compound's in vivo efficacy compared to established standards is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the in vivo performance of Tenalisib R Enantiomer, a selective phosphoinositide 3-kinase (PI3K) δ/γ inhibitor, and paclitaxel (B517696), a cornerstone chemotherapeutic agent. This analysis is based on available preclinical and clinical data, highlighting their respective mechanisms of action and anti-tumor activities.

Executive Summary

Direct head-to-head in vivo preclinical studies comparing this compound and paclitaxel in solid tumor models are not publicly available. However, by examining their individual preclinical and clinical data, we can infer their potential comparative efficacy. Tenalisib, primarily investigated in hematological malignancies, has shown promise in solid tumors, notably in breast cancer, where it has been observed to potentiate the activity of paclitaxel. Paclitaxel, a microtubule stabilizer, has a well-documented, broad anti-tumor activity across a wide range of solid tumors. This guide will present available data to facilitate an informed understanding of their potential applications.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative preclinical studies, this section presents data from separate studies on Tenalisib and paclitaxel to provide a relative understanding of their in vivo efficacy.

Table 1: In Vivo Efficacy of Tenalisib in a Breast Cancer Clinical Trial

ParameterTenalisib (800 mg BID)Tenalisib (1200 mg BID)
Clinical Benefit Rate (CBR) 71% (in primary endocrine resistant patients)Data not specified
Disease Control Rate (DCR) 67.5% (overall)Data not specified
Partial Response (PR) 1 patient (in primary endocrine resistant cohort)Data not specified
Median Duration of Treatment 4.31 months4.31 months
Note: Data from a Phase II study in patients with locally advanced or metastatic breast cancer[1].

Table 2: Representative In Vivo Efficacy of Paclitaxel in a Pancreatic Cancer Xenograft Model

Treatment GroupTumor Growth InhibitionAnimal ModelDosing Schedule
Paclitaxel Significant tumor growth regressionDirect xenograft of human pancreatic cancerGemcitabine followed by combination with a hedgehog inhibitor
Note: This study highlights paclitaxel's efficacy in a solid tumor model known for its resistance to chemotherapy. Specific quantitative data on tumor growth inhibition by paclitaxel alone was not the primary focus of this abstract[2][3].

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for evaluating the in vivo efficacy of Tenalisib and paclitaxel.

Tenalisib In Vivo Efficacy Protocol (Breast Cancer Clinical Trial)

A Phase II, randomized, open-label study was conducted to evaluate the efficacy and safety of Tenalisib in patients with HR+/HER2- locally advanced or metastatic breast cancer who had progressed on at least one line of therapy.

  • Patient Population: Patients with histologically confirmed HR+/HER2- locally advanced or metastatic breast cancer.

  • Treatment Arms:

    • Tenalisib 800 mg administered orally twice daily (BID).

    • Tenalisib 1200 mg administered orally twice daily (BID).

  • Treatment Cycle: 28-day cycles until disease progression.

  • Primary Endpoint: Percentage of patients without disease progression at 6 months.

  • Secondary Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Clinical Benefit Rate (CBR) assessed using RECIST v1.1[4].

Paclitaxel In Vivo Efficacy Protocol (Generic Xenograft Model)

The following is a generalized protocol for assessing the in vivo efficacy of paclitaxel in a solid tumor xenograft model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Line: Human cancer cell line of interest (e.g., pancreatic, lung, breast).

  • Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Regular measurement of tumor volume using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment Administration: Paclitaxel is typically administered intravenously (IV) or intraperitoneally (IP) at a predetermined dose and schedule. A common formulation involves dissolving paclitaxel in a mixture of Cremophor EL and ethanol, which is then diluted in saline.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group. Other endpoints can include survival analysis and biomarker assessment in tumor tissue.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by each drug is essential for designing rational combination therapies and predicting potential resistance mechanisms.

Tenalisib Signaling Pathway

Tenalisib is a dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By inhibiting PI3Kδ and PI3Kγ, Tenalisib disrupts this pathway, leading to decreased cancer cell proliferation and survival.

Tenalisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Tenalisib Tenalisib Tenalisib->PI3K

Tenalisib's inhibition of the PI3K/AKT pathway.
Paclitaxel Signaling Pathway

Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel stabilizes them and prevents their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Paclitaxel_Pathway cluster_cell Cancer Cell Tubulin_Dimers Tubulin_Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilization

Paclitaxel's stabilization of microtubules.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study comparing two therapeutic agents in a xenograft model.

Experimental_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_A Treatment Group A (e.g., Tenalisib) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Paclitaxel) Randomization->Treatment_B Control Control Group (Vehicle) Randomization->Control Efficacy_Endpoint Efficacy Endpoint (Tumor Volume, Survival) Treatment_A->Efficacy_Endpoint Treatment_B->Efficacy_Endpoint Control->Efficacy_Endpoint Data_Analysis Data Analysis and Comparison Efficacy_Endpoint->Data_Analysis

In vivo xenograft study workflow.

Conclusion

While a direct in vivo comparison between this compound and paclitaxel as monotherapies in solid tumors is not available in the public domain, the existing data suggest distinct and potentially complementary roles in cancer therapy. Paclitaxel is a well-established cytotoxic agent with broad efficacy. Tenalisib, a targeted therapy, has shown promising activity in hematological malignancies and is now demonstrating potential in solid tumors, such as breast cancer. Preclinical findings that Tenalisib potentiates the activity of paclitaxel suggest that the future of these two agents may lie in combination therapies. Further preclinical studies directly comparing the single-agent in vivo efficacy of this compound and paclitaxel in various solid tumor models are warranted to fully elucidate their comparative therapeutic potential.

References

A Comparative Analysis: Tenalisib R Enantiomer Versus First-Generation PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Tenalisib R enantiomer against first-generation Phosphoinositide 3-kinase (PI3K) inhibitors. By presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Introduction to PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. First-generation PI3K inhibitors, which include pan-PI3K inhibitors and isoform-selective inhibitors, have paved the way for targeted cancer therapy. However, their clinical utility has often been hampered by off-target effects and toxicities.

Tenalisib (RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K. The R enantiomer of Tenalisib is a subject of ongoing research. This guide focuses on benchmarking the this compound against established first-generation PI3K inhibitors to highlight its potential advantages in terms of selectivity and therapeutic window.

Biochemical Potency and Selectivity

The selectivity of a PI3K inhibitor is a crucial determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tenalisib and representative first-generation PI3K inhibitors against the four Class I PI3K isoforms.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Selectivity Profile
Tenalisib >7500>10002533Dual δ/γ selective
Idelalisib 820 - 8600565 - 40002.5 - 1989 - 2100δ selective
Copanlisib 0.53.70.76.4Pan-Class I
Duvelisib 1602852.527Dual δ/γ selective

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.

In Vitro and In Vivo Performance

Cellular Assays

Cell Proliferation and Viability:

Studies have demonstrated the anti-proliferative effects of Tenalisib in various cancer cell lines, particularly those of hematological origin. For instance, in T-cell lymphoma cell lines, Tenalisib has been shown to inhibit cell proliferation and induce apoptosis.

First-generation inhibitors have also demonstrated potent anti-proliferative activity. For example, Idelalisib effectively induces apoptosis in chronic lymphocytic leukemia (CLL) cells. Pan-PI3K inhibitors like Copanlisib exhibit broad cytotoxic activity across various B-cell lymphoma cell lines.

Downstream Signaling:

A key mechanism of action for PI3K inhibitors is the suppression of the downstream PI3K/AKT/mTOR signaling pathway. The phosphorylation of AKT (p-AKT) is a widely used biomarker for pathway inhibition.

  • Tenalisib: Treatment with Tenalisib leads to a dose-dependent reduction in p-AKT levels in cancer cell lines.

  • First-Generation Inhibitors: Similarly, Idelalisib, Copanlisib, and Duvelisib have all been shown to effectively inhibit the phosphorylation of AKT in sensitive cell lines.

In Vivo Models

Xenograft Studies:

In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of PI3K inhibitors.

  • Tenalisib: In a mouse xenograft model of T-cell leukemia, Tenalisib has been shown to delay tumor growth.

  • First-Generation Inhibitors: Duvelisib has demonstrated significant tumor growth inhibition in a xenograft model of human transformed follicular lymphoma. Copanlisib has also shown potent anti-tumor activity in various xenograft models.

Clinical Insights

Clinical trials have provided valuable data on the efficacy and safety of both Tenalisib and first-generation PI3K inhibitors in patients with hematologic malignancies.

  • Tenalisib: Phase I/II clinical trials of Tenalisib in patients with relapsed/refractory T-cell lymphoma have demonstrated promising clinical activity with an acceptable safety profile.[1][2] The overall response rate (ORR) has been reported to be around 46%.[1][2]

  • First-Generation Inhibitors:

    • Idelalisib: Approved for the treatment of certain B-cell malignancies, but its use has been associated with significant immune-mediated toxicities.

    • Copanlisib: An intravenously administered pan-class I inhibitor approved for relapsed follicular lymphoma, showing an ORR of approximately 59% in this patient population.[3]

    • Duvelisib: A dual δ/γ inhibitor approved for relapsed/refractory CLL/SLL, with demonstrated clinical activity but also a notable toxicity profile.[4]

Visualizing the Landscape

PI3K/AKT/mTOR Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT PTEN->PIP2 Dephosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibits Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and key regulatory nodes.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Prepare serial dilutions of PI3K inhibitor Incubate Incubate inhibitor with enzyme Inhibitor->Incubate Enzyme Prepare recombinant PI3K enzyme solution Enzyme->Incubate Substrate Prepare lipid substrate (e.g., PIP2) and ATP AddSubstrate Add substrate/ATP to initiate reaction Substrate->AddSubstrate Incubate->AddSubstrate Reaction Allow kinase reaction to proceed AddSubstrate->Reaction Stop Stop reaction and deplete remaining ATP Reaction->Stop Detect Detect ADP production (e.g., ADP-Glo) Stop->Detect Analyze Analyze data to determine IC50 Detect->Analyze

Caption: A generalized workflow for an in vitro PI3K kinase inhibitor assay.

Experimental Workflow: Western Blot for p-AKT

Western_Blot_Workflow start Start cell_culture Culture cells to 70-80% confluency start->cell_culture treatment Treat cells with PI3K inhibitor cell_culture->treatment lysis Lyse cells and extract proteins treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (anti-p-AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: Step-by-step workflow for Western blot analysis of p-AKT.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the IC50 value of a PI3K inhibitor against specific PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • PI3K inhibitor of interest

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

Procedure:

  • Prepare serial dilutions of the PI3K inhibitor in the assay buffer.

  • In a 384-well plate, add the diluted inhibitor or vehicle control (e.g., DMSO).

  • Add the recombinant PI3K enzyme to each well.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To assess the effect of a PI3K inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PI3K inhibitor of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PI3K inhibitor or vehicle control.

  • Incubate the plate for 72 hours under standard cell culture conditions.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7][8][9][10][11]

Western Blot Analysis of Phospho-AKT (Ser473)

Objective: To determine the effect of a PI3K inhibitor on the phosphorylation of AKT.

Materials:

  • Cancer cell line with active PI3K signaling

  • PI3K inhibitor of interest

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of the PI3K inhibitor for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of p-AKT.[5][12][13][14]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PI3K inhibitor in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Cancer cell line of interest

  • Matrigel (optional)

  • PI3K inhibitor of interest and appropriate vehicle

  • Calipers

Procedure:

  • Implant cancer cells (mixed with Matrigel, if necessary) subcutaneously into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the PI3K inhibitor or vehicle to the respective groups according to a predetermined dosing schedule.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.[11][15]

Conclusion

The this compound, with its dual inhibitory activity against PI3Kδ and PI3Kγ, represents a promising next-generation PI3K inhibitor. While first-generation inhibitors have validated the PI3K pathway as a therapeutic target, their clinical application has been met with challenges related to toxicity. The enhanced selectivity of inhibitors like Tenalisib may offer an improved therapeutic window, particularly in hematologic malignancies where the δ and γ isoforms play a prominent role. This guide provides a foundational comparison based on currently available data. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety of the this compound against first-generation PI3K inhibitors.

References

The Uncharted Territory of Tenalisib's Mirror Image: A Guide to an Apparent Lack of Reproducibility Data for the R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of published data is a cornerstone of scientific advancement. This guide delves into the available information surrounding the reproducibility of published data for the R enantiomer of Tenalisib (B612265), a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms. After a thorough review of publicly available scientific literature and clinical trial data, a significant finding emerges: there is a conspicuous absence of published studies specifically evaluating the biological activity and reproducibility of the R enantiomer of Tenalisib.

Tenalisib, identified chemically as the (S)-enantiomer, has been the subject of multiple clinical investigations, primarily in the context of hematologic malignancies.[1] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which can lead to reduced cell proliferation in tumor cells expressing the delta and gamma isoforms of PI3K.[2][3] However, specific data and reproducibility studies on its R enantiomer counterpart are not readily found in the public domain.

This guide will proceed by presenting the established information on Tenalisib (the S enantiomer) as a benchmark, followed by a discussion on the implications of the data gap for its R enantiomer.

Tenalisib (S Enantiomer): A Summary of Published Data

Tenalisib has been evaluated in clinical trials as both a monotherapy and in combination with other agents for various cancers.[4][5][6][7][8][9]

Mechanism of Action

Tenalisib is an orally active small molecule that selectively inhibits the delta and gamma isoforms of PI3K.[2][3] This inhibition prevents the activation of the PI3K/AKT-mediated signaling pathway, which is crucial for cell proliferation and survival in certain cancer types.[2][4] A metabolite of Tenalisib, IN0385, has also been identified as an inhibitor of salt-inducible kinase 3 (SIK3).[5][6]

Signaling Pathway of Tenalisib

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K_delta_gamma PI3K δ/γ Receptor->PI3K_delta_gamma AKT AKT PI3K_delta_gamma->AKT Tenalisib Tenalisib (S Enantiomer) Tenalisib->PI3K_delta_gamma Inhibits Downstream_Effectors Downstream Effectors (Proliferation, Survival) AKT->Downstream_Effectors

Caption: Tenalisib inhibits PI3K δ/γ, blocking the PI3K/AKT pathway.

Clinical Efficacy and Safety

Clinical studies have provided data on the efficacy and safety of Tenalisib in patients with relapsed/refractory hematologic malignancies.

IndicationTreatment RegimenOverall Response Rate (ORR)Key Adverse Events (Grade ≥3)Reference
Relapsed/Refractory T-Cell LymphomaTenalisib Monotherapy45.7%Transaminase elevation (21%)[4][10]
Relapsed/Refractory T-Cell LymphomaTenalisib + Romidepsin (B612169)63.0%Thrombocytopenia (21%), ALT elevation (18%), Neutropenia (15%)[5][6][7][11]
Relapsed/Refractory Hematologic MalignanciesTenalisib Monotherapy19%Hypertriglyceridemia, Neutropenia, Diarrhea[8]

Experimental Workflow for a Typical Phase I/II Clinical Trial

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Dose_Escalation Phase I: Dose Escalation (e.g., 3+3 design) Patient_Screening->Dose_Escalation MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination Dose_Expansion Phase II: Dose Expansion (at MTD) MTD_Determination->Dose_Expansion Efficacy_Safety_Assessment Efficacy & Safety Assessment (ORR, Adverse Events) Dose_Expansion->Efficacy_Safety_Assessment

Caption: A standard workflow for early-phase oncology clinical trials.

The R Enantiomer of Tenalisib: An Evidence Void

Despite the data available for the S enantiomer, a comprehensive search of scientific databases and clinical trial registries reveals no published studies that have specifically investigated the R enantiomer of Tenalisib. This includes a lack of:

  • Preclinical data: No published in vitro or in vivo studies detailing the biological activity, potency, or selectivity of the R enantiomer against PI3K isoforms or other potential targets.

  • Pharmacokinetic and pharmacodynamic data: Information on the absorption, distribution, metabolism, and excretion (ADME) properties of the R enantiomer is absent from the public record.

  • Reproducibility studies: Without initial published findings, there can be no subsequent studies attempting to reproduce them.

Logical Relationship of Data Availability

cluster_status Current Status Published_Data Published Data on Tenalisib R Enantiomer Reproducibility_Study Reproducibility Study Published_Data->Reproducibility_Study is a prerequisite for Data_Comparison Comparative Analysis Published_Data->Data_Comparison is necessary for

References

Comparative Analysis of Tenalisib in Diverse Cancer Subtypes: A Focus on PI3K δ/γ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, specific preclinical or clinical data for the R enantiomer of Tenalisib (B612265) is not publicly available. Therefore, this comparative analysis will focus on Tenalisib (RP6530), which is a racemic mixture of its R and S enantiomers. The information presented herein pertains to the compound as a whole, and any differential effects of the individual enantiomers remain unknown.

Tenalisib (RP6530) is an orally available, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), with additional activity against salt-inducible kinase 3 (SIK3).[1][2][3][4] Its primary mechanism of action involves the blockade of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[5][6] By selectively targeting the δ and γ isoforms, which are predominantly expressed in hematopoietic cells, Tenalisib aims to achieve a more favorable safety profile compared to pan-PI3K inhibitors.[7][8] This guide provides a comparative analysis of Tenalisib's performance in various cancer subtypes based on available clinical and preclinical data.

Efficacy of Tenalisib Across Different Cancer Subtypes

The clinical development of Tenalisib has primarily focused on hematological malignancies, with promising results observed in T-cell lymphomas. More recently, its potential in solid tumors, such as breast cancer, is being explored.

Hematological Malignancies: T-Cell Lymphomas

Clinical trials have demonstrated significant anti-tumor activity of Tenalisib in patients with relapsed or refractory T-cell lymphomas, including peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).

Cancer SubtypeStudy PhaseTreatmentOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DoR)Reference(s)
Relapsed/Refractory T-Cell LymphomaPhase I/IbTenalisib Monotherapy45.7%8.6% (3/35)37.1% (13/35)4.9 months[9][10][11][12]
Relapsed/Refractory PTCLPhase I/IITenalisib + Romidepsin (B612169)75%50% (6/12)25% (3/12)5.03 months[2][3]
Relapsed/Refractory CTCLPhase I/IITenalisib + Romidepsin53.3%6.7% (1/15)46.7% (7/15)3.8 months[2][3]
Solid Tumors: Breast Cancer

Preliminary data from a Phase II study suggests that Tenalisib also holds promise as a single agent in heavily pretreated patients with locally advanced or metastatic breast cancer, particularly in hormone receptor-positive (HR+), HER2-negative (HER2-) subtypes.

Cancer SubtypeStudy PhaseTreatmentOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Median Duration of TreatmentReference(s)
HR+/HER2- Metastatic Breast CancerPhase IITenalisib Monotherapy12.5%57.5%4.31 months[13]

Preclinical Activity in Various Cancer Cell Lines

In vitro studies have shown that Tenalisib induces apoptosis and inhibits proliferation in various cancer cell lines, supporting its broad therapeutic potential.

Cell Line TypeCancer TypeEffectReference(s)
B- and T-lymphoma cell linesLymphomaAnti-proliferative, induction of apoptosis, inhibition of pAKT[14]
Primary patient leukemic/lymphoma cellsLeukemia/LymphomaInhibition of growth[15][16]
MCF-7 and ZR-75-1Breast CancerPotentiates activity of fulvestrant, inhibits cell growth, causes cell cycle arrest[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for key experimental procedures used to evaluate PI3K inhibitors like Tenalisib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (δ/γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Tenalisib Tenalisib Tenalisib->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway Targeted by Tenalisib.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cell_culture 1. Cancer Cell Culture treatment 2. Treatment with Tenalisib cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-p-AKT) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection

Figure 2: General Experimental Workflow for Western Blot Analysis.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of Tenalisib or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[18]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

Western Blotting for PI3K Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, such as AKT.

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of Tenalisib for the desired duration.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-AKT Ser473) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Tenalisib has demonstrated promising clinical activity in hematological malignancies, particularly T-cell lymphomas, and is showing potential in solid tumors like breast cancer. Its dual inhibitory action on PI3K δ and γ isoforms, coupled with SIK3 inhibition, provides a multi-faceted approach to targeting cancer cell proliferation and survival. While the current data is encouraging, further research is needed to fully elucidate its efficacy across a broader range of cancer subtypes and to understand the specific contributions of its R and S enantiomers to its overall therapeutic effect. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparative analysis of Tenalisib and other PI3K inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling Tenalisib R Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tenalisib R Enantiomer. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: RP6530 R Enantiomer

  • CAS Number: 1639417-54-1

Hazard Identification and Safety Precautions

This compound is a potent phosphoinositide 3-kinase (PI3K) delta and gamma inhibitor.[1][2] The compound presents several health hazards, and appropriate precautions must be taken at all times.

Summary of Hazards:

  • Harmful if swallowed.[3]

  • Suspected of causing cancer.[3]

  • Suspected of damaging fertility or the unborn child.[3]

  • May cause damage to organs through single or repeated exposure.[3]

  • Toxic to aquatic life, with long-lasting effects.[3]

Due to these potential hazards, it is imperative to handle this compound only after all safety precautions have been thoroughly reviewed and understood.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for operations with a splash hazard.[3]
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact. Ensure cuffs are tucked into gloves.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Operational Plan for Safe Handling

The following step-by-step workflow should be followed to ensure the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in a Chemical Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) handle_weigh->handle_dissolve post_decon Decontaminate Workspace and Equipment handle_dissolve->post_decon Experiment Complete post_dispose Dispose of Waste in Accordance with Regulations post_decon->post_dispose post_remove_ppe Remove and Dispose of PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly read and understand the Safety Data Sheet (SDS) before commencing any work.[3]

    • Put on all required PPE as detailed in the table above.

    • Prepare a designated, well-ventilated workspace, preferably within a chemical fume hood.

  • Handling:

    • When weighing the solid compound, perform the task in a chemical fume hood to avoid inhalation of any dust. Do not breathe dust.[3]

    • For creating stock solutions, this compound is soluble in DMSO (100 mg/mL).[2] Use appropriate solvents and be aware of their specific hazards.

    • Avoid eating, drinking, or smoking when using this product.[3]

  • Storage:

    • Store the compound in a securely locked location.[3]

    • Storage conditions for the powder are 3 years at -20°C and 2 years at 4°C.[2]

    • In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

  • Waste Disposal: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3] Do not release into the environment.[3]

  • Spill Management: In the event of a spill, keep unnecessary personnel away.[3] Wear appropriate protective equipment during clean-up.[3] Prevent the product from entering drains.[3] For small spills, clean the surface thoroughly to remove residual contamination.[3] For large spills, stop the flow of material if it is safe to do so and collect the spillage.[3]

Mechanism of Action: PI3K Signaling Pathway

Tenalisib is a potent and selective inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation. By inhibiting PI3Kδ and PI3Kγ, Tenalisib can modulate these cellular processes, which is relevant to its application in research, particularly in hematologic malignancies.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ / PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 Tenalisib This compound Tenalisib->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Cellular Cell Proliferation, Survival, etc. Downstream->Cellular

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenalisib R Enantiomer
Reactant of Route 2
Reactant of Route 2
Tenalisib R Enantiomer

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。